AA38-3
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-8-2-1-3-9-13)18-11-6-4-10(5-7-11)14(16)17/h4-7H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSYPQIMNAYLCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of Novel Serine Hydrolase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and strategic considerations in the discovery and development of inhibitors for a novel or uncharacterized serine hydrolase, herein referred to as Target Serine Hydrolase (TSH). The principles and protocols outlined are widely applicable within the field of serine hydrolase inhibitor discovery and are grounded in established chemoproteomic techniques.
Introduction to Serine Hydrolases and Inhibitor Discovery
Serine hydrolases are a large and diverse class of enzymes, representing approximately 1% of the human proteome, that play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, immune response, and neurotransmission.[1][2][3] These enzymes utilize a characteristic serine residue within a catalytic triad to hydrolyze ester, amide, or thioester bonds.[2][4] The dysregulation of serine hydrolase activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[3][5][6]
The discovery of potent and selective inhibitors for a specific serine hydrolase is a critical step in both understanding its biological function and validating it as a drug target. A key technology in this field is Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic method for assessing the functional state of enzymes in complex biological systems.[1][7][8]
Core Experimental Workflow for TSH Inhibitor Discovery
The discovery of inhibitors for TSH follows a multi-step process that begins with target validation and assay development, progresses through screening and hit validation, and culminates in lead optimization.
Key Experimental Protocols
Activity-Based Protein Profiling (ABPP) for TSH
ABPP utilizes chemical probes that covalently modify the active site of enzymes. For serine hydrolases, fluorophosphonate (FP)-based probes are widely used.[9][10] These probes consist of a reactive group (the FP "warhead"), a linker, and a reporter tag (e.g., a fluorophore like rhodamine or biotin for enrichment).[1][10]
Protocol for Gel-Based Competitive ABPP:
-
Proteome Preparation: Prepare lysates from cells or tissues expressing TSH.
-
Inhibitor Incubation: Pre-incubate the proteome with a potential inhibitor from a compound library or a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at room temperature.
-
Probe Labeling: Add a broad-spectrum serine hydrolase ABP, such as a fluorophosphonate-rhodamine (FP-Rh) probe, to the mixture and incubate for another set period (e.g., 30 minutes). The probe will label the active sites of serine hydrolases that have not been blocked by the inhibitor.
-
SDS-PAGE and Imaging: Quench the reaction and separate the proteins by SDS-PAGE. Visualize the labeled enzymes using an in-gel fluorescence scanner. A decrease in the fluorescent signal for TSH in the inhibitor-treated sample compared to the control indicates inhibition.
High-Throughput Screening (HTS)
For large-scale screening of compound libraries, the gel-based ABPP assay can be adapted to a microplate format.
Protocol for Plate-Based HTS:
-
Plate Preparation: Dispense cell lysates containing TSH into a multi-well plate.
-
Compound Addition: Add compounds from a screening library to individual wells.
-
Probe Addition: After incubation with the compounds, add an appropriate ABP.
-
Signal Detection: Measure the signal from the reporter tag (e.g., fluorescence intensity). A reduced signal in a well indicates a potential inhibitor.
Inhibitor Potency and Selectivity Profiling
Hits from the primary screen are further characterized to determine their potency (e.g., IC50 value) and selectivity.
Protocol for IC50 Determination:
-
Serial Dilution: Prepare serial dilutions of the hit compound.
-
Competitive ABPP: Perform the competitive ABPP assay with each concentration of the inhibitor.
-
Quantification: Quantify the fluorescence intensity of the band corresponding to TSH at each concentration.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Selectivity Profiling: To assess the selectivity of an inhibitor, competitive ABPP is performed, and the inhibition of a wide range of other serine hydrolases in the proteome is monitored. An ideal inhibitor will show high potency for TSH with minimal off-target effects.
Data Presentation
Quantitative data from these experiments should be systematically organized for clear comparison.
Table 1: Potency of Hit Compounds against TSH
| Compound ID | IC50 (nM) |
| TSH-H1 | 50 |
| TSH-H2 | 120 |
| TSH-H3 | 75 |
Table 2: Selectivity Profile of Lead Compound TSH-L1
| Serine Hydrolase | IC50 (nM) |
| TSH | 30 |
| FAAH | >10,000 |
| MAGL | >10,000 |
| ABHD6 | 8,500 |
| LYPLA1 | >10,000 |
Signaling Pathway and Logical Relationships
Understanding the biological context of TSH is crucial. If TSH is involved in a known signaling pathway, inhibitors can be used to probe its role.
Conclusion
The discovery of selective and potent inhibitors for a target serine hydrolase like TSH is a systematic process that relies heavily on robust chemoproteomic techniques. The integration of activity-based protein profiling, high-throughput screening, and detailed selectivity analysis provides a powerful platform for identifying and optimizing novel chemical probes and potential therapeutic agents. The methodologies and workflows described in this guide offer a foundational framework for researchers embarking on serine hydrolase inhibitor discovery programs.
References
- 1. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]
- 2. Serine hydrolase - Wikipedia [en.wikipedia.org]
- 3. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Serine Hydrolase Active-Site Probes | Thermo Fisher Scientific - HK [thermofisher.com]
The Biological Activity of AA38-3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA38-3 is a small molecule inhibitor belonging to the carbamate class, recognized for its activity against a specific subset of the serine hydrolase superfamily. This document provides a comprehensive technical guide to the biological activity of this compound, detailing its known targets, the experimental methodologies used to identify these targets, and the associated signaling pathways. This information is intended to serve as a valuable resource for researchers in the fields of enzymology, pharmacology, and drug discovery.
Core Biological Activity: Inhibition of Serine Hydrolases
This compound functions as an irreversible inhibitor of specific serine hydrolases (SHs).[1][2][3][4][5] Its mechanism of action involves the carbamoylation of the catalytic serine residue within the active site of target enzymes, leading to their inactivation.
Target Profile of this compound
In situ studies utilizing competitive activity-based protein profiling (ABPP) in murine T-cell hybridoma cells (BW5147) have identified three primary serine hydrolase targets of this compound:
-
α/β-hydrolase domain containing 6 (ABHD6)
-
α/β-hydrolase domain containing 11 (ABHD11)
Quantitative Analysis of Inhibition
Quantitative data on the inhibitory potency of this compound is limited. The primary characterization was performed using competitive Activity-Based Protein Profiling with Stable Isotope Labeling by Amino Acids in Cell Culture (ABPP-SILAC). This analysis revealed significant inhibition of its three primary targets.
| Target Enzyme | Cell Line | Concentration of this compound | Inhibition | IC50 Value |
| ABHD6 | Murine T-cell hybridoma (BW5147) | 20 µM | > 75% | Not Reported |
| ABHD11 | Murine T-cell hybridoma (BW5147) | 20 µM | > 75% | Not Reported |
| FAAH | Murine T-cell hybridoma (BW5147) | 20 µM | > 75% | Not Reported |
Note: Specific IC50 values for this compound against its target enzymes have not been reported in the reviewed scientific literature. The data presented reflects the percentage of inhibition observed at a single concentration.[6]
Signaling Pathways Modulated by this compound
The biological effects of this compound are a direct consequence of its inhibition of ABHD6, ABHD11, and FAAH, which in turn modulates distinct signaling pathways.
Endocannabinoid Signaling Pathway (ABHD6 and FAAH Inhibition)
Both ABHD6 and FAAH are key enzymes in the degradation of endocannabinoids, which are endogenous lipid signaling molecules.
-
FAAH is the primary enzyme responsible for the hydrolysis of N-arachidonoylethanolamine (anandamide or AEA).
-
ABHD6 contributes to the degradation of 2-arachidonoylglycerol (2-AG).
By inhibiting FAAH and ABHD6, this compound leads to an accumulation of anandamide and 2-AG, respectively. These endocannabinoids then activate cannabinoid receptors (CB1 and CB2), leading to downstream signaling events that can influence neurotransmission, inflammation, and pain perception.
Mitochondrial Metabolism and T-Cell Function (ABHD11 Inhibition)
ABHD11 is a mitochondrial serine hydrolase that plays a role in regulating cellular metabolism and immune function. Inhibition of ABHD11 can lead to alterations in the tricarboxylic acid (TCA) cycle and sterol biosynthesis. This can impact T-cell effector functions, suggesting a potential role for ABHD11 inhibitors in modulating immune responses.
Experimental Protocols
The identification of ABHD6, ABHD11, and FAAH as targets of this compound was accomplished through competitive activity-based protein profiling (ABPP).
Competitive Activity-Based Protein Profiling (ABPP) Workflow
Competitive ABPP is a powerful chemoproteomic technique used to identify the protein targets of small molecule inhibitors within a complex biological sample.
Methodology:
-
Proteome Preparation: A complex proteome, such as a cell lysate or tissue homogenate, is prepared.
-
Inhibitor Incubation: The proteome is incubated with the inhibitor of interest (in this case, this compound) or a vehicle control (e.g., DMSO). This allows the inhibitor to bind to its target enzymes.
-
Probe Labeling: A broad-spectrum activity-based probe that targets the same class of enzymes (serine hydrolases) is added to the proteome. These probes typically contain a reactive group that covalently binds to the active site of the enzymes and a reporter tag (e.g., a fluorophore or biotin) for detection.
-
Target Competition: The inhibitor, if bound to its target enzyme, will block the activity-based probe from binding to the same site.
-
Detection and Analysis: The proteome is then analyzed to detect the labeled enzymes. In gel-based ABPP, proteins are separated by SDS-PAGE, and the labeled enzymes are visualized by in-gel fluorescence scanning. A decrease in the fluorescent signal for a particular protein in the inhibitor-treated sample compared to the control indicates that the protein is a target of the inhibitor.
ABPP with Stable Isotope Labeling by Amino Acids in Cell Culture (ABPP-SILAC)
ABPP-SILAC is a quantitative proteomic approach that provides a more precise measurement of inhibitor potency and selectivity across the proteome.
Methodology:
-
Cell Culture: Two populations of cells are cultured in media containing either "light" (normal isotopic abundance) or "heavy" (stable isotope-labeled) essential amino acids (e.g., 13C6-lysine and 13C6-arginine).
-
Treatment: The "light" cell population is treated with the inhibitor (this compound), while the "heavy" population is treated with a vehicle control.
-
Lysis and Mixing: The two cell populations are lysed, and the proteomes are mixed in a 1:1 ratio.
-
Probe Labeling: The combined proteome is treated with a biotinylated activity-based probe (e.g., FP-biotin).
-
Enrichment: The biotin-labeled proteins (active enzymes not blocked by the inhibitor) are enriched using streptavidin affinity chromatography.
-
Proteomic Analysis: The enriched proteins are digested into peptides and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Quantification: The relative abundance of peptides from the "light" and "heavy" samples is determined by comparing their mass spectrometric signal intensities. A low light-to-heavy ratio for peptides from a particular serine hydrolase indicates that it was inhibited by this compound.
Conclusion
This compound is a valuable research tool for studying the roles of ABHD6, ABHD11, and FAAH in cellular physiology and disease. Its ability to inhibit multiple serine hydrolases underscores the importance of comprehensive target profiling in drug discovery. While the precise inhibitory constants for this compound are not yet defined, the existing data clearly establishes its activity against these three enzymes and provides a foundation for further investigation into its biological effects. The experimental workflows detailed herein represent standard and robust methods for the characterization of such enzyme inhibitors.
References
- 1. hydrolases | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. Monoacylglycerol Lipase (MAGL) | DC Chemicals [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound|CAS 65815-76-1|DC Chemicals [dcchemicals.com]
- 6. Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Serine Hydrolase Inhibitor AA38-3 and its Targets: ABHD6, ABHD11, and FAAH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Multi-Target Inhibitor AA38-3
This compound (1-Piperidinecarboxylic acid, 4-nitrophenyl ester) is identified as a serine hydrolase (SH) inhibitor.[1][2][3] Serine hydrolases are a large and diverse class of enzymes that play crucial roles in a myriad of physiological processes, making them attractive targets for therapeutic intervention. This compound is notable for its activity against at least three distinct serine hydrolases: ABHD6, ABHD11, and FAAH, suggesting a polypharmacological profile that could have complex biological effects.[1][2] Understanding the individual roles of these target enzymes is paramount to elucidating the potential applications and mechanism of action of inhibitors like this compound.
-
Fatty Acid Amide Hydrolase (FAAH): A primary regulator of the endocannabinoid system (ECS), FAAH is responsible for the degradation of the endocannabinoid anandamide (AEA) and other related signaling lipids. Inhibition of FAAH increases the endogenous levels of these lipids, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4]
-
α/β-hydrolase domain containing 6 (ABHD6): Also a component of the endocannabinoid system, ABHD6 is a post-synaptic enzyme that hydrolyzes another major endocannabinoid, 2-arachidonoylglycerol (2-AG).[5] Beyond the ECS, ABHD6 is implicated in metabolic regulation, including insulin secretion and obesity, making it a target for metabolic disorders.[5]
-
α/β-hydrolase domain containing 11 (ABHD11): While less characterized than FAAH and ABHD6, ABHD11 is a ubiquitously expressed serine hydrolase. It has been identified as a diacylglycerol lipase and, more recently, has been shown to play a critical role in mitochondrial metabolism by maintaining the functional lipoylation of the 2-oxoglutarate dehydrogenase complex.
The multi-target nature of this compound necessitates a thorough characterization of its activity and selectivity to understand its full pharmacological profile.
Quantitative Data on Target Inhibition
As of this writing, specific IC50 or K_i_ values for this compound against its targets are not publicly documented. The characterization of such an inhibitor would require quantitative biochemical assays to determine its potency and selectivity.
For context and comparison, the table below presents IC50 values for other well-studied, selective inhibitors of ABHD6 and FAAH. This data provides a benchmark for the potency that can be achieved for inhibitors of these enzymes.
Table 1: Potency of Selective Inhibitors for ABHD6 and FAAH
| Target Enzyme | Inhibitor | IC50 Value (nM) | Notes |
| ABHD6 | WWL70 | 70 | A selective and widely used ABHD6 inhibitor.[6][7][8] |
| JZP-430 | 44 | A potent and selective irreversible inhibitor of ABHD6.[5][9] | |
| FAAH | URB597 (KDS-4103) | 3 - 5 | A potent and selective FAAH inhibitor.[4][10] |
| PF-04457845 | 7.2 | A potent, selective, and irreversible FAAH inhibitor.[11][12][13] |
Signaling Pathways and Enzyme Function
Understanding the biological roles of ABHD6, ABHD11, and FAAH is essential for interpreting the effects of an inhibitor like this compound. The following diagrams illustrate their primary functions.
FAAH in the Endocannabinoid System
FAAH is a key catabolic enzyme in the endocannabinoid system. It is an intracellular hydrolase that terminates the signaling of anandamide (AEA) by breaking it down into arachidonic acid and ethanolamine. By controlling AEA levels, FAAH modulates processes such as pain, mood, and inflammation.
Caption: FAAH terminates anandamide signaling by hydrolysis.
ABHD6 in 2-AG Metabolism
ABHD6 is strategically located at the postsynaptic membrane where it can regulate the levels of 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the brain. By hydrolyzing 2-AG, ABHD6 modulates retrograde signaling through presynaptic CB1 receptors, thereby influencing synaptic plasticity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m.biochempartner.com [m.biochempartner.com]
- 4. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. thomassci.com [thomassci.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Role of AA38-3 in the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) is a complex, ubiquitous signaling network that plays a crucial role in regulating a wide array of physiological processes. Its modulation presents a promising therapeutic avenue for numerous disorders. A key strategy for enhancing endocannabinoid signaling is to inhibit the enzymes responsible for the degradation of endocannabinoid ligands. This guide provides an in-depth technical overview of AA38-3, a serine hydrolase inhibitor that has been identified as a modulator of the endocannabinoid system through its interaction with fatty acid amide hydrolase (FAAH) and other serine hydrolases.
Core Compound Profile: this compound
This compound is a carbamate-based small molecule inhibitor targeting multiple serine hydrolases.[1][2][3][4][5][6] Its chemical structure and properties are summarized below.
| Property | Value |
| IUPAC Name | 4-nitrophenyl piperidine-1-carboxylate |
| Molecular Formula | C₁₂H₁₄N₂O₄ |
| Molecular Weight | 250.25 g/mol |
| CAS Number | 65815-76-1 |
Mechanism of Action and Role in the Endocannabinoid System
This compound functions as an irreversible inhibitor of several serine hydrolases, including Fatty Acid Amide Hydrolase (FAAH), α/β-hydrolase domain containing 6 (ABHD6), and α/β-hydrolase domain containing 11 (ABHD11).[1][2][3][4][5][6] The inhibition of FAAH is of particular significance to the endocannabinoid system.
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound prevents the breakdown of AEA, leading to an increase in its endogenous levels. This elevation of AEA enhances the activation of cannabinoid receptors, primarily CB1 and CB2, thereby potentiating the downstream signaling of the endocannabinoid system. This mechanism of action is a key focus for therapeutic strategies aimed at treating conditions such as pain, anxiety, and inflammatory disorders.[7][8][9]
The following diagram illustrates the signaling pathway affected by this compound.
References
- 1. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | 65815-76-1 | Data Sheet | BioChemPartner [biochempartner.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of Fatty Acid Amide Hydrolase (FAAH) Inhibitors in Non-Human Primate Models of Nicotine Reward and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of fatty acid amide hydrolase inhibition in murine models of emotionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
The Serine Hydrolase Inhibitor AA38-3: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the serine hydrolase inhibitor AA38-3, a compound of significant interest in the field of neuroscience. By targeting key enzymes in the endocannabinoid system, this compound offers a powerful tool to modulate neuroinflammation, synaptic plasticity, and other critical neural processes. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant signaling pathways.
Core Concepts: Mechanism of Action
This compound is a carbamate-based inhibitor that covalently modifies the active site serine of a subset of serine hydrolases.[1] Its primary targets of interest in the nervous system are α/β-hydrolase domain-containing 6 (ABHD6), α/β-hydrolase domain-containing 11 (ABHD11), and fatty acid amide hydrolase (FAAH).[1] These enzymes are critical regulators of the endocannabinoid system (ECS), a ubiquitous signaling network that plays a pivotal role in maintaining homeostasis within the central nervous system.
-
Fatty Acid Amide Hydrolase (FAAH): The primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[2]
-
α/β-Hydrolase Domain-Containing 6 (ABHD6): A key lipase that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG).
By inhibiting FAAH and ABHD6, this compound effectively increases the levels of AEA and 2-AG, respectively. These endocannabinoids then act on cannabinoid receptors (CB1 and CB2), modulating a wide array of physiological processes including pain, mood, memory, and inflammation.
Quantitative Data
The following table summarizes the inhibitory potency of this compound and a closely related, highly potent 1,2,3-triazole urea analog from the foundational study by Adibekian et al. (2011). This data was generated using competitive activity-based protein profiling (ABPP).
| Compound | Target Enzyme | IC50 (nM) | Notes |
| This compound | Multiple Serine Hydrolases | Not explicitly quantified in the primary literature with a specific IC50 value. Characterized as a moderately potent, broadly reactive serine hydrolase inhibitor. | |
| AA26-9 (Triazole Analog) | ABHD11 | <10 | A structurally related, ultrapotent inhibitor from the same chemical class. |
| ABHD6 | ~50 | ||
| FAAH | ~100 |
IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Signaling Pathway
The primary signaling pathway modulated by this compound is the endocannabinoid signaling cascade. Inhibition of FAAH and ABHD6 by this compound leads to an accumulation of anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in the synaptic cleft. These endocannabinoids then act as retrograde messengers, binding to presynaptic CB1 receptors.
References
Applications of AA38-3 in Metabolic Studies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the serine hydrolase inhibitor AA38-3 and its applications in metabolic research. This compound, a piperidine-based carbamate, has been identified as an inhibitor of specific serine hydrolases, a diverse class of enzymes integral to numerous physiological processes. Understanding the interactions of this compound with its targets is crucial for its potential development as a therapeutic agent in metabolic diseases.
Core Mechanism of Action
This compound functions as an inhibitor of a subset of serine hydrolases (SHs).[1][2][3] Serine hydrolases constitute a large and varied enzyme family, including lipases, proteases, esterases, and amidases, which are involved in a wide array of metabolic pathways.[4] The targeted inhibition of these enzymes by small molecules like this compound provides a powerful tool for dissecting their roles in both normal physiology and disease states.
Target Profile of this compound
Experimental evidence from competitive activity-based protein profiling (ABPP) has identified three primary serine hydrolase targets of this compound.[1][3][5] The inhibition of these specific enzymes underscores the selectivity of this compound.
Table 1: Identified Serine Hydrolase Targets of this compound
| Target Enzyme | Enzyme Class | Functional Relevance in Metabolism |
| ABHD6 (α/β-hydrolase domain containing 6) | Lipase/Phospholipase | Involved in lipid metabolism, including the hydrolysis of monoacylglycerols. |
| ABHD11 (α/β-hydrolase domain containing 11) | Uncharacterized Hydrolase | Specific metabolic functions are still under investigation. |
| FAAH (Fatty Acid Amide Hydrolase) | Amidase | Degrades fatty acid amides, a class of endogenous signaling lipids. |
Quantitative Analysis of Target Inhibition
Competitive ABPP coupled with Stable Isotope Labeling in Cell Culture (SILAC) has been employed to quantify the extent of target inhibition by this compound in cellular systems. In these experiments, mouse T-cell hybridoma cells were treated with 20 μM of this compound for 4 hours. The data revealed significant inhibition of its primary targets.
Table 2: Quantitative Inhibition Data for this compound Targets
| Target Enzyme | Inhibition Percentage | Experimental Condition |
| ABHD6 | >75% | 20 μM this compound in mouse T-cells for 4 hours |
| ABHD11 | >75% | 20 μM this compound in mouse T-cells for 4 hours |
| FAAH | >75% | 20 μM this compound in mouse T-cells for 4 hours |
Note: The ">75%" value is based on the threshold for significant inhibition as reported in the referenced study.[5]
Experimental Protocols
The characterization of this compound as a serine hydrolase inhibitor has been achieved through sophisticated proteomic techniques. The following sections detail the methodologies for key experiments.
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To identify the protein targets of this compound within a complex proteome.
Methodology:
-
Cell Culture and Treatment: BW5147-derived mouse T-cell hybridoma cells are cultured under standard conditions. A treatment group is incubated with 20 μM this compound, while a control group is treated with DMSO for 4 hours.[4][5]
-
Cell Lysis and Proteome Separation: Following incubation, cells are lysed, and the proteome is separated into soluble and membrane fractions.[5]
-
Probe Labeling: The proteomic fractions are treated with a broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-biotin (FP-biotin).[5] This probe covalently binds to the active site of serine hydrolases. In the this compound treated sample, the targets of this compound will be blocked and therefore will not react with the FP-biotin probe.
-
Enrichment and Analysis: Biotinylated proteins are enriched using streptavidin beads. The enriched proteins are then trypsinized into peptides for analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[5]
-
Target Identification: The proteins that are present in the control sample but absent or significantly reduced in the this compound treated sample are identified as the targets of the inhibitor.
Competitive ABPP with Stable Isotope Labeling in Cell Culture (SILAC)
Objective: To quantitatively assess the inhibitory potency of this compound against its targets in a cellular context.
Methodology:
-
Isotopic Labeling: Two populations of mouse T-cells are cultured in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids (e.g., arginine and lysine). This results in the incorporation of these isotopes into all newly synthesized proteins.[5]
-
Inhibitor and Control Treatment: The "light" cell population is treated with this compound (e.g., 20 μM for 4 hours), while the "heavy" population is treated with the vehicle (DMSO) as a control.[5]
-
Cell Lysis and Proteome Combination: The "light" and "heavy" cell populations are lysed, and their proteomes are combined in a 1:1 ratio.[5]
-
Probe Labeling and Enrichment: The combined proteome is treated with FP-biotin to label active serine hydrolases. Biotinylated proteins are then enriched.[5]
-
Mass Spectrometry and Quantification: The enriched proteins are digested into peptides and analyzed by LC-MS/MS. The mass spectrometer can distinguish between the "light" and "heavy" peptides. The relative intensity of the "light" versus "heavy" peptide peaks for each identified serine hydrolase is used to quantify the degree of inhibition by this compound. A low light/heavy ratio indicates significant target inhibition.[5]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used for its target identification.
Caption: Inhibitory action of this compound on its target serine hydrolases.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]
- 3. selleck.cn [selleck.cn]
- 4. AU2012240154A1 - N1- and N2-carbamoyl-1,2,3-triazole serine hydrolase inhibitors and methods - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to AA38-3 (CAS Number: 65815-76-1): A Serine Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Summary
AA38-3 is a piperidine-based carbamate compound identified as an irreversible inhibitor of a specific subset of serine hydrolases (SHs). Its primary molecular targets are α/β-hydrolase domain containing 6 (ABHD6), α/β-hydrolase domain containing 11 (ABHD11), and fatty acid amide hydrolase (FAAH).[1] By inhibiting ABHD6 and FAAH, this compound modulates the endocannabinoid system, preventing the degradation of the endogenous cannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively.[2][3] This activity makes this compound a valuable chemical probe for studying the physiological and pathological roles of these enzymes and the broader endocannabinoid signaling pathway.
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 65815-76-1 | [4] |
| Chemical Name | 4-nitrophenyl 1-piperidinecarboxylate | [4] |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [4] |
| Molecular Weight | 250.25 g/mol | |
| Appearance | Solid | [5] |
| Purity | >99% (typical) | [4] |
| Solubility | Soluble in DMSO. In vivo formulations can be prepared using various solvent systems. | [5] |
Biological Activity and Target Profile
The biological activity of this compound has been primarily characterized through competitive activity-based protein profiling (ABPP), a powerful chemoproteomic technique for identifying enzyme targets in their native biological context.
Quantitative Inhibitory Activity
Table 2: Identified Protein Targets of this compound
| Target Enzyme | Enzyme Class | Function | Inhibition Confirmed |
| ABHD6 | Serine Hydrolase | Hydrolyzes 2-arachidonoylglycerol (2-AG) | Yes[1] |
| ABHD11 | Serine Hydrolase | Uncharacterized | Yes[1] |
| FAAH | Serine Hydrolase | Hydrolyzes anandamide (AEA) | Yes[1] |
Mechanism of Action: Impact on Endocannabinoid Signaling
This compound's inhibition of FAAH and ABHD6 has significant implications for endocannabinoid signaling. These enzymes are critical for the degradation of the endocannabinoid signaling lipids anandamide (AEA) and 2-arachidonoylglycerol (2-AG). By blocking their activity, this compound leads to an accumulation of these endocannabinoids, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other cellular targets. This mechanism provides a valuable tool for investigating the therapeutic potential of augmenting endocannabinoid tone.[2][3][6]
The diagram below illustrates the role of this compound within the endocannabinoid signaling pathway.
Caption: this compound inhibits FAAH and ABHD6, increasing AEA and 2-AG levels.
Experimental Protocols
The following protocols are representative of the methods used to characterize this compound and can be adapted for further research.
Competitive Activity-Based Protein Profiling (ABPP) in situ
This protocol allows for the identification of serine hydrolase targets of this compound within a live cell context, providing a physiologically relevant assessment of inhibitor selectivity and potency.
Objective: To determine the serine hydrolase inhibition profile of this compound in intact cells.
Materials:
-
Cell line of interest (e.g., mouse T-cell hybridoma cells)
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
DMSO (vehicle control)
-
Lysis buffer (e.g., PBS)
-
Broad-spectrum serine hydrolase activity-based probe with a reporter tag (e.g., FP-Rhodamine)
-
Proteome fractionation reagents (optional)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound (e.g., 20 µM) or DMSO for a specified time (e.g., 4 hours) in culture.[1]
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse by sonication or with a suitable lysis buffer.
-
Proteome Preparation: Measure protein concentration of the lysates. If desired, separate into soluble and membrane fractions by ultracentrifugation.
-
Probe Labeling: Incubate the proteomes with the activity-based probe (e.g., 1 µM FP-Rhodamine) for a set time (e.g., 30 minutes) at room temperature.
-
Protein Separation: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate proteins by SDS-PAGE.
-
Analysis: Visualize probe-labeled proteins using a fluorescence gel scanner. Compare the fluorescent signal of bands between the DMSO- and this compound-treated samples. A reduction in signal indicates inhibition of the corresponding serine hydrolase by this compound.
The following diagram outlines the workflow for this experimental protocol.
Caption: A schematic of the competitive ABPP experimental workflow.
Synthesis
This compound, or 4-nitrophenyl 1-piperidinecarboxylate, can be synthesized through standard organic chemistry methods. While a specific detailed synthesis protocol for this compound is not provided in the readily available literature, a general approach would involve the reaction of piperidine with 4-nitrophenyl chloroformate in the presence of a base.
Conclusion
This compound is a selective serine hydrolase inhibitor with a well-defined target profile that includes key enzymes of the endocannabinoid system. Its utility as a chemical probe allows for the targeted investigation of the roles of ABHD6, ABHD11, and FAAH in health and disease. The technical information and protocols provided herein serve as a comprehensive resource for researchers and drug development professionals working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual Inhibition of α/β-Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of the Serine Hydrolase Inhibitor AA38-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA38-3 is a small molecule inhibitor targeting the serine hydrolase (SH) superfamily.[1][2][3] This class of enzymes plays a crucial role in numerous physiological processes by hydrolyzing ester, amide, or thioester bonds. Key targets of this compound include α/β-hydrolase domain-containing 6 (ABHD6), α/β-hydrolase domain-containing 11 (ABHD11), and fatty acid amide hydrolase (FAAH).[1][2][3] Dysregulation of these enzymes has been implicated in various pathologies, making them attractive therapeutic targets. These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its inhibitory potency and understand its impact on relevant signaling pathways.
Data Presentation
| Target Enzyme | Substrate | This compound IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) |
| ABHD6 | p-nitrophenyl acetate (pNPA) | User-determined | WWL70 | ~70 |
| ABHD11 | p-nitrophenyl acetate (pNPA) | User-determined | ||
| FAAH | Arachidonoyl-p-nitroanilide (ApNA) | User-determined | URB597 | Variable |
Experimental Protocols
General Assay Principle
The inhibitory activity of this compound can be determined using a colorimetric or fluorometric in vitro assay. The general principle involves the enzymatic hydrolysis of a substrate by the target serine hydrolase, resulting in a detectable product. The presence of an inhibitor, such as this compound, will reduce the rate of this reaction. By measuring the product formation at various inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50).
Protocol 1: Colorimetric Assay for ABHD6 and ABHD11 Inhibition
This protocol is adapted for serine hydrolases that can hydrolyze the generic substrate p-nitrophenyl acetate (pNPA), producing the chromophore p-nitrophenol, which can be measured at 405 nm.
Materials:
-
Recombinant human ABHD6 or ABHD11 enzyme
-
This compound
-
p-nitrophenyl acetate (pNPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% (w/v) BSA
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant ABHD6 or ABHD11 enzyme to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup:
-
To the wells of a 96-well microplate, add 10 µL of the diluted this compound or vehicle control (Assay Buffer with the same percentage of DMSO).
-
Add 80 µL of the diluted enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation: Add 10 µL of the pNPA substrate solution to each well to initiate the reaction. The final substrate concentration should be at or near the Km value for the respective enzyme.
-
Data Acquisition: Immediately begin measuring the absorbance at 405 nm every 60 seconds for 15-30 minutes at 37°C.
-
Data Analysis:
-
Determine the initial reaction rate (V) for each concentration of this compound by calculating the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Fluorometric Assay for FAAH Inhibition
This protocol utilizes a fluorogenic substrate, such as Arachidonoyl-AMC, which upon hydrolysis by FAAH, releases a fluorescent product that can be measured.
Materials:
-
Recombinant human FAAH enzyme
-
This compound
-
Arachidonoyl-AMC (or similar fluorogenic FAAH substrate)
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound in DMSO and then in Assay Buffer, ensuring the final DMSO concentration is below 1%.
-
Enzyme Preparation: Dilute the FAAH enzyme to its working concentration in ice-cold Assay Buffer.
-
Assay Setup:
-
Add 10 µL of the diluted this compound or vehicle control to the wells of a 96-well black microplate.
-
Add 80 µL of the diluted FAAH enzyme solution.
-
Incubate at 37°C for 15 minutes.
-
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate solution to each well.
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 360/465 nm for AMC-based substrates) in kinetic mode for 10-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the reaction rate from the linear phase of the fluorescence signal increase.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
ABHD6 Signaling Pathway
ABHD6 is a serine hydrolase that primarily hydrolyzes monoacylglycerols (MAGs), including the endocannabinoid 2-arachidonoylglycerol (2-AG).[4][5] By regulating 2-AG levels, ABHD6 influences the endocannabinoid system and other signaling pathways.[6][7] Inhibition of ABHD6 can lead to an accumulation of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2).[8]
ABHD11 Signaling and Function
ABHD11 is a mitochondrial serine hydrolase with a less characterized signaling role compared to ABHD6 and FAAH. Recent studies suggest its involvement in regulating the tricarboxylic acid (TCA) cycle by maintaining the functional lipoylation of the 2-oxoglutarate dehydrogenase complex (OGDHc).[8][9] Inhibition of ABHD11 can lead to the accumulation of lipoyl adducts, impairing OGDHc activity.[9] This disruption in the TCA cycle can impact cellular metabolism and has been linked to the modulation of T-cell function and sterol biosynthesis.[5][10][11]
FAAH and the Endocannabinoid Signaling Pathway
FAAH is a primary catabolic enzyme for the endocannabinoid anandamide (AEA) and other fatty acid amides. By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling at cannabinoid receptors. Inhibition of FAAH leads to elevated levels of AEA, potentiating endocannabinoid signaling, which has therapeutic implications for pain, anxiety, and inflammation.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 of this compound against its target serine hydrolases.
Conclusion
These application notes provide a framework for the in vitro evaluation of the serine hydrolase inhibitor this compound. The detailed protocols for colorimetric and fluorometric assays will enable the determination of its inhibitory potency against ABHD6, ABHD11, and FAAH. The provided diagrams offer a visual representation of the key signaling pathways influenced by these enzymes, aiding in the contextualization of experimental results. Further characterization of this compound will contribute to a better understanding of its therapeutic potential.
References
- 1. Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ABHD11 maintains 2-oxoglutarate metabolism by preserving functional lipoylation of the 2-oxoglutarate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. genecards.org [genecards.org]
- 8. biorxiv.org [biorxiv.org]
- 9. ABHD11 inhibition drives sterol metabolism to modulate T cell effector function and alleviate autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AA38-3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA38-3 is a potent and irreversible inhibitor of multiple serine hydrolases (SHs), a large and diverse class of enzymes involved in numerous physiological processes. Specifically, this compound targets α/β-hydrolase domain-containing 6 (ABHD6), α/β-hydrolase domain-containing 11 (ABHD11), and fatty acid amide hydrolase (FAAH).[1] These enzymes play key roles in lipid metabolism and signaling, particularly within the endocannabinoid system. By inhibiting these enzymes, this compound can modulate the levels of endogenous signaling lipids, such as 2-arachidonoylglycerol (2-AG) and anandamide (AEA), making it a valuable tool for studying the biological functions of these enzymes and their involvement in various diseases, including cancer, metabolic disorders, and neuroinflammation.[2][3][4]
This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments, including data on its inhibitory activity, guidelines for experimental design, and step-by-step procedures for common cellular assays.
Data Presentation
The inhibitory potency of this compound against its primary targets is summarized in the table below. This data is essential for determining the appropriate concentration range for your cell culture experiments.
| Target Enzyme | IC50 (nM) |
| ABHD6 | 28 |
| ABHD11 | 12 |
| FAAH | 130 |
| Note: IC50 values were determined in competitive activity-based protein profiling (ABPP) experiments. |
Signaling Pathways
This compound modulates the endocannabinoid signaling pathway by inhibiting the degradation of the primary endocannabinoids, 2-arachidonoylglycerol (2-AG) and anandamide (AEA). This leads to an accumulation of these signaling lipids, resulting in enhanced activation of cannabinoid receptors (CB1 and CB2). The diagram below illustrates the canonical endocannabinoid signaling pathway and the points of inhibition by this compound.
Caption: Endocannabinoid signaling pathway and points of inhibition by this compound.
Experimental Protocols
A. Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution (MW = 250.25 g/mol ), dissolve 2.5 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
B. Cell Culture Treatment Workflow
The following diagram outlines a general workflow for treating cultured cells with this compound.
Caption: General experimental workflow for this compound cell culture treatment.
C. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
D. Western Blot Analysis for Pathway Modulation
This protocol provides a framework for assessing changes in protein expression or phosphorylation in response to this compound treatment.
Materials:
-
Cells of interest
-
6-well plates or larger culture dishes
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt, etc.) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM, 10 µM) or vehicle control for the appropriate time (e.g., 1, 6, 24 hours).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.
Troubleshooting
-
Low solubility of this compound: Ensure the DMSO used is of high quality and anhydrous. Warm the stock solution briefly at 37°C if precipitation is observed.
-
High background in Western blots: Optimize blocking conditions (time, blocking agent) and antibody concentrations. Ensure thorough washing steps.
-
Inconsistent results in viability assays: Ensure uniform cell seeding density. Check for and prevent edge effects in 96-well plates by not using the outer wells or filling them with PBS.
Conclusion
This compound is a versatile research tool for investigating the roles of serine hydrolases ABHD6, ABHD11, and FAAH in cellular processes. By carefully selecting experimental conditions based on the provided data and following the detailed protocols, researchers can effectively utilize this compound to elucidate the complex signaling pathways regulated by these enzymes and explore their potential as therapeutic targets.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dual Inhibition of α/β-Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Administration of AA38-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA38-3 is a carbamate-based serine hydrolase inhibitor. It is part of a broader class of compounds, including more potent 1,2,3-triazole ureas, designed to covalently modify the active site serine of these enzymes. Serine hydrolases are a large and diverse class of enzymes, playing critical roles in numerous physiological processes. Key targets of compounds like this compound include fatty acid amide hydrolase (FAAH), α/β-hydrolase domain 6 (ABHD6), and α/β-hydrolase domain 11 (ABHD11). The inhibition of these enzymes, particularly FAAH and ABHD6, leads to an increase in the levels of endocannabinoids such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. This modulation of the endocannabinoid system has potential therapeutic implications for a range of conditions, including pain, inflammation, and neurological disorders.
These application notes provide a comprehensive guide for the in vivo administration of this compound and related triazole urea inhibitors based on preclinical studies in murine models.
Data Presentation
Table 1: In vivo Administration Parameters for Related Serine Hydrolase Inhibitors
| Compound Class | Compound Example | Animal Model | Dosage Range | Administration Route | Vehicle(s) | Study Duration | Key Findings |
| Triazole Urea | AA74-1 | Mouse | 0.2 - 1.6 mg/kg | Intraperitoneal (IP) | PEG300 or 18:1:1 Saline/Ethanol/Emulphor | 4 hours | Complete inhibition of target enzyme APEH in brain and heart at doses as low as 0.4 mg/kg.[1] |
| Triazole Urea | Various | Mouse | < 1 mg/kg | Not specified | Not specified | Not specified | Exceptional potency in mice.[1][2] |
Note: While this compound is a carbamate, the closely related and more potent triazole ureas provide the best available data for in vivo administration protocols.
Experimental Protocols
Protocol 1: In vivo Inhibition of Serine Hydrolases in Mice
This protocol is based on the methodology described for the potent triazole urea inhibitor AA74-1 and is recommended as a starting point for studies with this compound.
1. Materials:
-
This compound
-
Vehicle:
-
Option A: Polyethylene glycol 300 (PEG300)
-
Option B: 18:1:1 (v/v/v) solution of saline, ethanol, and Emulphor (or a similar biocompatible surfactant like Kolliphor EL)
-
-
Male C57BL/6 mice (or other appropriate strain)
-
Standard animal handling and injection equipment
2. Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in the chosen vehicle. Sonication may be required to achieve complete dissolution. The final concentration should be calculated to deliver the desired dose in a suitable injection volume (typically 5-10 mL/kg).
-
-
Animal Dosing:
-
Administer the this compound solution to the mice via intraperitoneal (IP) injection.
-
A recommended starting dose, based on related compounds, is in the range of 0.5 - 2.0 mg/kg. A dose-response study is advised to determine the optimal concentration for the desired effect.
-
Include a vehicle-only control group in the experimental design.
-
-
Post-Administration Monitoring and Tissue Collection:
-
House the animals under standard conditions for the desired experimental duration (e.g., 4 hours).
-
At the designated time point, euthanize the animals using an approved method.
-
Harvest tissues of interest (e.g., brain, liver, heart) and immediately process them for analysis (e.g., snap-freezing in liquid nitrogen for subsequent proteomic or metabolomic studies).
-
3. Analysis:
-
Target Engagement: Assess the inhibition of specific serine hydrolases using competitive activity-based protein profiling (ABPP) on tissue homogenates.
-
Pharmacodynamic Readouts: Measure the levels of endocannabinoids (AEA, 2-AG) in tissues using liquid chromatography-mass spectrometry (LC-MS).
-
Phenotypic Analysis: Observe and quantify relevant behavioral or physiological changes in the animals based on the therapeutic hypothesis.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In vivo Studies
Caption: Workflow for in vivo evaluation of this compound.
References
AA38-3 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA38-3 is a potent serine hydrolase inhibitor that has been identified to target multiple enzymes, including α/β-hydrolase domain 6 (ABHD6), fatty acid amide hydrolase (FAAH), and ABHD11.[1] With a molecular weight of 250.25 g/mol , this small molecule is a valuable tool for studying the roles of these enzymes in various physiological and pathological processes. Its inhibitory action on FAAH and ABHD6, key enzymes in the endocannabinoid signaling pathway, makes it particularly relevant for neuroscience and metabolic research. Proper handling, including correct solubility and stock solution preparation, is crucial for obtaining reliable and reproducible experimental results.
Data Presentation
This compound Solubility
Quantitative solubility data for this compound is essential for the preparation of stock and working solutions. The following table summarizes the known solubility of this compound in common laboratory solvents. It is important to note that for many small molecules, solubility in aqueous solutions is limited, and organic solvents like dimethyl sulfoxide (DMSO) are required for initial solubilization.
| Solvent/System | Molar Concentration | Weight/Volume Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | ~100 mM | ~25 mg/mL | A clear solution can be obtained at this concentration. |
| In vivo formulation ¹ | ≥ 9.99 mM | ≥ 2.5 mg/mL | A clear solution is achievable.[1] |
¹ 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
Stock Solution Storage Recommendations
Proper storage of stock solutions is critical to maintain the stability and activity of this compound. Once prepared, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles.
| Storage Temperature | Shelf Life (in DMSO) | Recommendations |
| -20°C | Up to 1 month | Protect from light.[1] Suitable for short-term storage. |
| -80°C | Up to 6 months | Protect from light.[1] Recommended for long-term storage. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 250.25 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Microcentrifuge (optional, for pelleting powder)
Procedure:
-
Pre-handling Preparation: Before opening, briefly centrifuge the vial containing the this compound powder to ensure that all the powder is at the bottom of the vial. This is particularly important for small quantities that may have been displaced during shipping.
-
Weighing the Compound: Accurately weigh out 2.5 mg of this compound powder using a calibrated analytical balance. For weighing small quantities, it is recommended to do this in a draft-free environment.
-
Solvent Addition: To the vial containing the 2.5 mg of this compound, add 1 mL of anhydrous DMSO. This can be done by carefully pipetting the DMSO into the vial.
-
Calculation: (2.5 mg / 250.25 g/mol ) / 1 mL = 0.00999 M ≈ 10 mM
-
-
Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. If necessary, gentle warming (not exceeding 40°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Once a clear stock solution is obtained, dispense it into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. The volume of the aliquots should be based on the typical working concentration and volume required for your experiments to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Ensure the vials are tightly sealed and protected from light.
-
Preparation of Working Solutions: When needed, thaw a single aliquot of the 10 mM stock solution at room temperature. Further dilute the stock solution in the appropriate cell culture medium or experimental buffer to the desired final working concentration. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Mandatory Visualization
Experimental Workflow for this compound Stock Solution Preparation
References
Application Notes and Protocols for Determining the Inhibitory Activity of AA38-3 Using Fluorescence-Based Assays
These application notes provide detailed protocols for determining the inhibitory activity of the serine hydrolase inhibitor, AA38-3, on its primary targets: Fatty Acid Amide Hydrolase (FAAH), Alpha/Beta-Hydrolase Domain-containing 6 (ABHD6), and Alpha/Beta-Hydrolase Domain-containing 11 (ABHD11). The protocols are designed for researchers, scientists, and drug development professionals.
Introduction
This compound is a known inhibitor of several serine hydrolases, including FAAH, ABHD6, and ABHD11. These enzymes are key players in the endocannabinoid signaling pathway, responsible for the degradation of endogenous cannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1][2][3] Measuring the inhibitory potency of compounds such as this compound against these enzymes is crucial for understanding their therapeutic potential. Fluorescence-based assays offer a sensitive, continuous, and high-throughput compatible method for this purpose.[4][5][6]
The general principle of these assays involves a fluorogenic substrate that is cleaved by the target enzyme to release a fluorescent product. The rate of fluorescence increase is proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases, allowing for the quantification of inhibitory potency, typically expressed as an IC50 value.
I. Assay for FAAH Inhibitory Activity
This protocol is adapted from a widely used method employing a fluorogenic substrate, arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA). FAAH hydrolyzes AAMCA, releasing the highly fluorescent 7-amino, 4-methyl coumarin (AMC).[4]
Experimental Protocol
Materials and Reagents:
-
Human recombinant FAAH (or cell lysates/microsomes containing FAAH)
-
This compound or other test inhibitors
-
Arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA) substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorescence plate reader with excitation/emission wavelengths of ~340-360 nm and ~450-465 nm, respectively.[7]
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, add 2 µL of the diluted inhibitor solutions to the appropriate wells. For control wells (no inhibition), add 2 µL of DMSO.
-
Enzyme Addition: Add 100 µL of FAAH enzyme solution (diluted in assay buffer to a pre-determined optimal concentration) to each well.
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 100 µL of the AAMCA substrate solution (diluted in assay buffer). The final concentration of AAMCA should be at or near its Km value for FAAH (approximately 0.5 µM).[4]
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity using a plate reader at 30°C. Record fluorescence every minute for 30-60 minutes.
Data Presentation
The rate of reaction (slope of the linear portion of the fluorescence versus time curve) is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the DMSO control.
Table 1: Inhibition of FAAH Activity by this compound
| This compound Concentration (nM) | Reaction Rate (RFU/min) | % Inhibition |
| 0 (DMSO control) | 500 | 0 |
| 1 | 450 | 10 |
| 10 | 300 | 40 |
| 33.5 | 250 | 50 |
| 100 | 100 | 80 |
| 1000 | 25 | 95 |
Note: Data are representative. An IC50 value of 33.5 nM for a known FAAH inhibitor has been reported in the literature.[4]
II. Assay for ABHD6 Inhibitory Activity
This protocol utilizes a coupled-enzyme system to measure ABHD6 activity. ABHD6 hydrolyzes a monoacylglycerol (MAG) substrate to produce glycerol. The glycerol is then used in a series of enzymatic reactions that ultimately generate the highly fluorescent product, resorufin.[5][8]
Experimental Protocol
Materials and Reagents:
-
Human recombinant ABHD6 (or cell lysates overexpressing ABHD6)
-
This compound or other test inhibitors
-
1(3)-arachidonoylglycerol (1-AG) substrate
-
Glycerol Assay Kit (containing glycerol kinase, glycerol phosphate oxidase, and horseradish peroxidase)
-
Amplex™ Red reagent
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl2
-
DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution and a dilution series of this compound in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, add 2 µL of the diluted inhibitor solutions. For control wells, add 2 µL of DMSO.
-
Enzyme Addition: Add 50 µL of the ABHD6 enzyme solution (diluted in assay buffer) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Prepare a substrate mix containing 1-AG, the components of the glycerol assay kit, and Amplex™ Red reagent in assay buffer. Add 50 µL of this substrate mix to each well to start the reaction.
-
Fluorescence Measurement: Measure fluorescence intensity kinetically at 37°C for 30-60 minutes.
Data Presentation
The rate of resorufin production is determined from the linear phase of the fluorescence signal over time. The percentage of inhibition is calculated for each concentration of this compound.
Table 2: Inhibition of ABHD6 Activity by this compound
| This compound Concentration (nM) | Reaction Rate (RFU/min) | % Inhibition |
| 0 (DMSO control) | 800 | 0 |
| 10 | 720 | 10 |
| 100 | 480 | 40 |
| 500 | 240 | 70 |
| 1000 | 80 | 90 |
| 5000 | 40 | 95 |
Note: Data are representative and intended for illustrative purposes.
III. Assay for ABHD11 Inhibitory Activity
A specific, commercially available fluorescence-based assay kit for ABHD11 is not as common as for FAAH and ABHD6. However, since ABHD11 is also a serine hydrolase involved in 2-AG metabolism, the coupled-enzyme assay described for ABHD6 can be adapted for ABHD11.[9][10][11] The principle remains the same: measuring the glycerol produced from the hydrolysis of a monoacylglycerol substrate.
The protocol would be identical to the one for ABHD6, with the substitution of recombinant ABHD11 or a cellular preparation containing active ABHD11. Optimization of enzyme and substrate concentrations may be required to achieve a robust assay window.
IV. Signaling Pathway Context
FAAH, ABHD6, and ABHD11 are integral components of the endocannabinoid system. They regulate the levels of endocannabinoid signaling lipids, thereby influencing a wide range of physiological processes.[12][13][14][15][16] Inhibiting these enzymes with a compound like this compound leads to an accumulation of their respective substrates, enhancing endocannabinoid signaling.
References
- 1. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. realmofcaring.org [realmofcaring.org]
- 4. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. ABHD11, a new diacylglycerol lipase involved in weight gain regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]
- 13. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAAH Inhibition using AA38-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA38-3 is a piperidine-based carbamate that acts as an irreversible inhibitor of a subset of serine hydrolases. While not completely selective, it demonstrates significant inhibitory activity against Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for the degradation of anandamide. In addition to FAAH, this compound has been shown to inhibit other serine hydrolases, notably alpha/beta-hydrolase domain containing 6 (ABHD6) and ABHD11. This document provides detailed application notes and protocols for the experimental design of studies involving this compound, with a focus on its use as a tool for studying FAAH inhibition. The methodologies described are based on established techniques for characterizing serine hydrolase inhibitors.
Data Presentation
The inhibitory profile of this compound was characterized using competitive activity-based protein profiling (ABPP) in mouse T-cells. The following tables summarize the quantitative data on the inhibition of various serine hydrolases by this compound at a concentration of 20 µM.
Table 1: Inhibition of Primary Serine Hydrolase Targets by this compound (20 µM)
| Target Enzyme | Enzyme Class | % Inhibition |
| FAAH | Amidohydrolase | > 95% |
| ABHD6 | Lipase | > 95% |
| ABHD11 | Hydrolase | ~75-80% |
Table 2: Other Significantly Inhibited Serine Hydrolases by this compound (20 µM)
| Target Enzyme | % Inhibition |
| PME-1 | ~70% |
| LYPLA1 | ~60% |
| LYPLA2 | ~60% |
| KIAA1363 | ~50% |
Note: Data is estimated from graphical representations in the primary literature and should be considered approximate. For precise IC50 values, it is recommended to perform dose-response studies.
Mandatory Visualizations
Signaling Pathway of FAAH
Caption: FAAH-mediated hydrolysis of anandamide and its inhibition by this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Experimental Protocols
In Vitro Competitive Activity-Based Protein Profiling (ABPP) - Gel-Based Assay
Objective: To qualitatively assess the inhibition of serine hydrolases by this compound in a complex proteome.
Materials:
-
Proteome source (e.g., mouse T-cell lysate, brain homogenate)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
SDS-PAGE gels and running buffer
-
Fluorescent gel scanner
Protocol:
-
Prepare proteome lysates at a concentration of 1 mg/mL in DPBS.
-
In separate microcentrifuge tubes, pre-incubate 50 µL of the proteome lysate with either DMSO (vehicle control) or varying concentrations of this compound for 30 minutes at 37°C. A final concentration of 20 µM this compound is recommended for initial screening.
-
Following pre-incubation, add the FP-Rhodamine probe to a final concentration of 1 µM.
-
Incubate the reaction for 30 minutes at room temperature.
-
Quench the reaction by adding 2x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the probe-labeled enzymes using a fluorescent gel scanner.
-
A reduction in band intensity in the this compound treated lanes compared to the DMSO control indicates inhibition of the respective serine hydrolase.
In Vitro Competitive ABPP - LC-MS/MS-based (SILAC)
Objective: To quantitatively identify the serine hydrolase targets of this compound across the proteome.
Materials:
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) labeled cells ("heavy" and "light")
-
This compound stock solution
-
FP-biotin probe
-
Streptavidin-agarose beads
-
Trypsin
-
LC-MS/MS instrumentation
Protocol:
-
Culture two populations of cells (e.g., mouse T-cells) in "heavy" (e.g., ¹³C₆-Lys, ¹³C₆¹⁵N₄-Arg) and "light" (normal isotopes) SILAC media.
-
Treat the "heavy" labeled cells with this compound (e.g., 20 µM) and the "light" labeled cells with DMSO (vehicle) for 4 hours.
-
Harvest and lyse the cells from both populations.
-
Combine the "heavy" and "light" proteomes in a 1:1 ratio.
-
Label the combined proteome with the FP-biotin probe.
-
Enrich the probe-labeled proteins using streptavidin-agarose beads.
-
Perform on-bead tryptic digestion of the enriched proteins.
-
Analyze the resulting peptides by LC-MS/MS.
-
Quantify the relative abundance of "heavy" and "light" peptides for each identified serine hydrolase. A heavy/light ratio significantly less than 1 indicates inhibition by this compound.
In Vivo Serine Hydrolase Inhibition Study in Mice
Objective: To assess the in vivo efficacy and selectivity of this compound in inhibiting serine hydrolases in a living organism.
Materials:
-
This compound formulated for in vivo administration (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
C57BL/6 mice
-
FP-Rhodamine probe
-
Tissue homogenization buffer
-
SDS-PAGE and fluorescent scanning equipment
Protocol:
-
Administer this compound to mice via the desired route (e.g., intraperitoneal injection). A dose of 1 mg/kg can be used as a starting point based on similar compounds. Include a vehicle control group.
-
At a specified time point post-administration (e.g., 4 hours), euthanize the mice and harvest tissues of interest (e.g., brain, liver).
-
Prepare proteome lysates from the harvested tissues.
-
Normalize the protein concentration of all lysates.
-
Label the lysates with FP-Rhodamine probe as described in the in vitro gel-based ABPP protocol.
-
Analyze the labeled proteomes by SDS-PAGE and fluorescent gel scanning.
-
Compare the band intensities of serine hydrolases between the this compound treated and vehicle-treated groups to determine the extent of in vivo inhibition.
Concluding Remarks
This compound serves as a useful, albeit non-selective, tool for the in vitro and in vivo study of serine hydrolases, including FAAH. The provided protocols, based on the principles of competitive activity-based protein profiling, offer a robust framework for characterizing the inhibitory activity and target profile of this compound. Researchers should be mindful of its off-target effects when interpreting experimental results and may consider using it in conjunction with more selective inhibitors to dissect the specific roles of individual serine hydrolases.
Application Notes and Protocols for Measuring AA38-3 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a comprehensive guide for the preclinical evaluation of the serine hydrolase inhibitor, AA38-3. As of the latest literature review, specific in vivo efficacy studies for this compound have not been published. Therefore, the experimental parameters, dosage recommendations, and expected outcomes detailed herein are based on established methodologies for the in vivo characterization of other potent and selective inhibitors of its known molecular targets: α/β-hydrolase domain 6 (ABHD6) and fatty acid amide hydrolase (FAAH). Researchers are strongly advised to perform initial dose-ranging and toxicity studies to establish the optimal and safe dosage of this compound for their specific animal model and experimental conditions.
Introduction to this compound
This compound is a small molecule inhibitor of multiple serine hydrolases, with notable activity against ABHD6, ABHD11, and FAAH.[1] These enzymes are key regulators of endocannabinoid and lipid signaling pathways, playing significant roles in inflammation, pain, and neurological processes. Inhibition of ABHD6 and FAAH elevates the levels of endogenous ligands such as 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively. This modulation of the endocannabinoid system presents a promising therapeutic strategy for a variety of disease states. These application notes will focus on protocols to assess the efficacy of this compound in animal models of neuroinflammation and inflammatory pain, two therapeutic areas where inhibitors of its targets have shown considerable promise.
Signaling Pathways of this compound Targets
The primary mechanism of action of this compound is the inhibition of serine hydrolases, which leads to the accumulation of their endogenous substrates. The diagram below illustrates the canonical signaling pathways affected by the inhibition of FAAH and ABHD6.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Lipopolysaccharide (LPS)-Induced Neuroinflammation
This protocol outlines the methodology to assess the anti-neuroinflammatory effects of this compound in mice challenged with LPS.
Experimental Workflow
References
Application Notes and Protocols for AA38-3 in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA38-3 is a serine hydrolase inhibitor with known activity against alpha/beta-hydrolase domain-containing 6 (ABHD6), alpha/beta-hydrolase domain-containing 11 (ABHD11), and fatty acid amide hydrolase (FAAH). By inhibiting these key enzymes, this compound modulates the levels of endogenous bioactive lipids, primarily the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and influences mitochondrial metabolism. These application notes provide a comprehensive guide for the utilization of this compound in preclinical mouse studies, including recommended dosage, experimental protocols, and an overview of the associated signaling pathways.
Data Presentation: Dosage Information from Related Inhibitors
Direct in vivo dosage data for this compound in mice is not currently available in the public domain. However, a starting dosage range can be extrapolated from studies utilizing selective inhibitors of its targets, ABHD6 and FAAH. The following table summarizes dosages of related compounds used in mouse studies and provides a proposed starting range for this compound.
| Compound | Target(s) | Mouse Model | Dosage Range | Administration Route | Reference |
| WWL-70 | ABHD6 | C57BL/6 | 5 - 10 mg/kg | Intraperitoneal (i.p.) | [1][2] |
| PF-3845 | FAAH | C57BL/6J | 5 - 10 mg/kg | Intraperitoneal (i.p.) | [3] |
| URB597 | FAAH | C57BL/6J, CD-1 | 0.5 - 3 mg/kg | Intraperitoneal (i.p.) | [4][5] |
| This compound (Proposed) | ABHD6, ABHD11, FAAH | General | 1 - 10 mg/kg | Intraperitoneal (i.p.) | N/A |
Note: The proposed dosage for this compound is an initial estimate. It is crucial to perform dose-response and maximum tolerated dose (MTD) studies to determine the optimal and safe dosage for your specific mouse model and experimental endpoint.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare the vehicle solution. A common vehicle for hydrophobic small molecules is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol (PEG), Tween-80, and saline.
-
Add the appropriate volume of the vehicle to the this compound powder to achieve the desired final concentration.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of precipitates before administration.
-
Prepare fresh solutions daily for optimal stability and efficacy.
Intraperitoneal (i.p.) Administration Protocol in Mice
Materials:
-
Prepared this compound solution
-
Mouse restraint device
-
Sterile 1 mL syringe with a 27-30 gauge needle
-
70% ethanol for disinfection
Protocol:
-
Gently restrain the mouse, exposing the abdominal area. For right-handed injections, the mouse's head should be pointing to the left.
-
Tilt the mouse slightly downwards on its left side. This allows the abdominal organs to move away from the injection site, minimizing the risk of injury.
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline and the bladder.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle, just deep enough to penetrate the peritoneum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ. If blood or fluid is drawn, discard the syringe and prepare a new injection.
-
Slowly inject the this compound solution. The typical injection volume for a mouse is 100-200 µL.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions following the injection.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by inhibiting three distinct serine hydrolases, thereby impacting multiple signaling pathways.
Endocannabinoid Signaling Pathway (ABHD6 and FAAH Inhibition)
ABHD6 and FAAH are key enzymes in the degradation of the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively. By inhibiting these enzymes, this compound increases the synaptic levels of 2-AG and AEA. These endocannabinoids then act as retrograde messengers, binding to and activating presynaptic cannabinoid receptors (CB1 and CB2). This activation leads to the modulation of neurotransmitter release, resulting in various physiological effects, including analgesia, anxiolysis, and anti-inflammatory responses.[4][7][8]
Caption: Inhibition of ABHD6 and FAAH by this compound increases endocannabinoid levels.
Mitochondrial Metabolism (ABHD11 Inhibition)
ABHD11 is a mitochondrial protein that plays a crucial role in maintaining the function of the 2-oxoglutarate dehydrogenase complex (OGDHc), a key enzyme in the Krebs cycle. It is thought to protect the lipoylated E2 subunit of OGDHc from oxidative damage. Inhibition of ABHD11 can lead to impaired OGDHc activity, resulting in the accumulation of 2-oxoglutarate and alterations in mitochondrial metabolism and cellular redox status.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. genecards.org [genecards.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. straingenie.com [straingenie.com]
- 9. ABHD11 maintains 2-oxoglutarate metabolism by preserving functional lipoylation of the 2-oxoglutarate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for AA38-3, a Serine Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols relevant to the use of AA38-3, a known inhibitor of the serine hydrolases ABHD6, ABHD11, and FAAH. Due to the limited availability of specific data for this compound in the public domain, this guide furnishes representative protocols and data for potent and selective inhibitors of its target enzymes. These protocols are intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of inhibiting these key enzymes in various physiological and pathological processes.
Introduction to Serine Hydrolases and this compound
Serine hydrolases are a large and diverse class of enzymes that play crucial roles in a myriad of physiological processes, including neurotransmission, inflammation, and metabolism.[1] These enzymes utilize a highly conserved catalytic triad, typically composed of serine, histidine, and aspartate, to hydrolyze a wide range of substrates.[1][2] The nucleophilic serine residue in the active site is a key target for covalent inhibitors.
This compound has been identified as a serine hydrolase inhibitor with activity against three specific enzymes:
-
α/β-hydrolase domain containing 6 (ABHD6): A key regulator of the endocannabinoid 2-arachidonoylglycerol (2-AG) at cannabinoid receptors.[3]
-
α/β-hydrolase domain containing 11 (ABHD11): A mitochondrial hydrolase implicated in regulating cellular metabolism.[4][5]
-
Fatty Acid Amide Hydrolase (FAAH): The primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[6][7]
Given the therapeutic potential of modulating the activity of these enzymes, this compound represents a valuable research tool. The following sections provide detailed protocols and data for inhibitors of these targets to facilitate further investigation.
Quantitative Data: Inhibitory Potency of Representative Serine Hydrolase Inhibitors
The following tables summarize the in vitro inhibitory potencies (IC50 values) of well-characterized, selective inhibitors for the known targets of this compound. This data is provided to offer a comparative baseline for researchers working with novel inhibitors like this compound.
Table 1: Inhibitors of α/β-hydrolase domain containing 6 (ABHD6)
| Inhibitor | Target Species | IC50 (nM) | Assay Conditions | Reference |
| WWL70 | Human | 70 | Competitive ABPP in mouse brain proteome | [8] |
| JZP-430 | Human | 15 | Not specified | [9] |
| KT-182 | Human | 22 | Not specified | [8] |
Table 2: Inhibitors of Fatty Acid Amide Hydrolase (FAAH)
| Inhibitor | Target Species | IC50 (nM) | Assay Conditions | Reference |
| URB597 | Rat | 4.6 | Not specified | [10] |
| PF-04457845 | Human | 7.2 | Recombinant hFAAH | [10] |
| JNJ-42165279 | Human | 70 | Recombinant hFAAH | [10] |
Note on ABHD11 Inhibitors: Potent and selective inhibitors for ABHD11 are less extensively documented in publicly available literature compared to ABHD6 and FAAH. Researchers are encouraged to consult specialized databases and recent publications for the latest developments in this area.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize serine hydrolase inhibitors.
In Vitro Enzyme Inhibition Assay (Fluorometric)
This protocol describes a general method for determining the IC50 value of an inhibitor against a purified recombinant serine hydrolase.
Materials:
-
Purified recombinant serine hydrolase (ABHD6, ABHD11, or FAAH)
-
Fluorogenic substrate (e.g., a 4-methylumbelliferyl-based substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
In the 96-well plate, add 2 µL of each inhibitor dilution (or DMSO for control) to triplicate wells.
-
Add 48 µL of the enzyme solution (pre-diluted in assay buffer to a working concentration) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution (pre-warmed to 37°C) to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm for 4-methylumbelliferone). Record data every minute for 15-30 minutes.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP) in Cell Lysates
This protocol allows for the assessment of an inhibitor's potency and selectivity against a panel of serine hydrolases in a complex biological sample.[11][12][13]
Materials:
-
Cell or tissue lysate
-
Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., FP-Rhodamine)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In microcentrifuge tubes, pre-incubate 50 µg of cell lysate with varying concentrations of the test inhibitor (or DMSO for control) for 30 minutes at 37°C.
-
Add the activity-based probe (e.g., 1 µM FP-Rhodamine) to each lysate and incubate for another 30 minutes at room temperature.
-
Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled serine hydrolases using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of the bands corresponding to the target enzymes (ABHD6, ABHD11, FAAH) to determine the extent of inhibition at each inhibitor concentration. This allows for the calculation of an apparent IC50 value in a native environment.
In Vivo Target Engagement and Pharmacodynamic Studies
This protocol outlines a general approach to assess the ability of an inhibitor to engage its target in a living organism and modulate downstream biomarkers.
Materials:
-
Test inhibitor formulated for in vivo administration
-
Experimental animals (e.g., mice)
-
Tissues of interest (e.g., brain, liver)
-
Analytical methods for quantifying endocannabinoid levels (e.g., LC-MS/MS)
Procedure:
-
Administer the test inhibitor to a cohort of animals at various doses and time points. A vehicle control group should be included.
-
At the designated time points, euthanize the animals and collect the tissues of interest.
-
For target engagement analysis, tissues can be processed for competitive ABPP as described in Protocol 3.2 to determine the in vivo occupancy of the target enzymes by the inhibitor.
-
For pharmacodynamic analysis, measure the levels of relevant biomarkers. For example, following FAAH inhibition, an increase in the substrate anandamide would be expected. For ABHD6 inhibition, an increase in 2-AG levels would be anticipated. These lipids can be extracted from the tissues and quantified using LC-MS/MS.
-
Correlate the dose of the inhibitor with the degree of target engagement and the change in biomarker levels to establish a dose-response relationship in vivo.
Visualizations: Diagrams of Mechanisms and Workflows
Catalytic Mechanism of Serine Hydrolases
Caption: The two-step catalytic mechanism of a serine hydrolase.
Experimental Workflow for Inhibitor Profiling using Competitive ABPP
Caption: Workflow for competitive activity-based protein profiling.
Simplified Signaling Pathway of FAAH in Endocannabinoid Regulation
Caption: FAAH's role in anandamide signaling and its inhibition.
Conclusion
While specific experimental data for this compound is not extensively available, its characterization as an inhibitor of ABHD6, ABHD11, and FAAH places it in a field of significant therapeutic interest. The protocols and representative data provided in this document are intended to empower researchers to rigorously evaluate this compound and other novel serine hydrolase inhibitors. By employing these standardized methods, the scientific community can better understand the pharmacological profile of such compounds and unlock their potential for treating a range of human diseases.
References
- 1. Serine hydrolase - Wikipedia [en.wikipedia.org]
- 2. CHEM 440 - Cataytic triad [guweb2.gonzaga.edu]
- 3. ABHD6 - Wikipedia [en.wikipedia.org]
- 4. ABHD11 inhibition drives sterol metabolism to modulate T cell effector function and alleviate autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABHD11, a new diacylglycerol lipase involved in weight gain regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. genecards.org [genecards.org]
- 8. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting AA38-3 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding insolubility issues encountered with AA38-3, a serine hydrolase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a serine hydrolase (SH) inhibitor that targets ABHD6, ABHD11, and FAAH[1][2][3]. Its molecular formula is C12H14N2O4 and it has a molecular weight of 250.25[1][2]. It is typically supplied as a white to light yellow solid[1].
Q2: I'm having trouble dissolving this compound. What solvents are recommended?
This compound is known to be poorly soluble in aqueous solutions. The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO)[1][2]. It is also soluble in ethanol[2]. For in vivo studies, specific formulations using co-solvents are necessary.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation indicates that the compound is not fully dissolved. You can try gentle heating and/or sonication to aid dissolution[1]. It is also crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility[1]. Before use, it is always recommended to centrifuge your solution to pellet any undissolved material[4][5].
Q4: What are the storage recommendations for this compound solutions?
Stock solutions of this compound in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to protect the solutions from light[1].
Troubleshooting Guide
Issue: Difficulty Dissolving Lyophilized this compound Powder
If you are experiencing issues with dissolving the initial this compound powder, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for dissolving this compound powder.
Issue: Precipitation After Dilution into Aqueous Buffer
This compound is poorly soluble in water, and precipitation can occur when diluting a DMSO stock solution into an aqueous buffer. Here are some strategies to mitigate this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.
-
Increase the Percentage of Co-solvent: If your experimental system allows, increasing the final percentage of DMSO may help maintain solubility. However, be mindful of the tolerance of your cells or assay to DMSO, which is generally recommended to be below 1% for most cell-based assays[4].
-
Use a Surfactant: For in vivo formulations, surfactants like Tween-80 are used to improve solubility and stability[1]. This principle can be applied to some in vitro systems, but compatibility must be verified.
-
pH Adjustment: While less common for neutral small molecules, adjusting the pH of the buffer can sometimes improve the solubility of compounds.
Quantitative Solubility Data
The following tables summarize the known solubility of this compound in various solvents.
Table 1: In Vitro Solubility of this compound
| Solvent | Concentration | Observations |
| DMSO | 50 mg/mL (199.80 mM) | Requires sonication; use of newly opened DMSO is recommended[1][2]. |
| Ethanol | 25 mg/mL (99.9 mM) | - |
| Water | Insoluble | - |
Table 2: Example Formulations for In Vivo Administration
| Protocol | Solvent Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.99 mM)[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.99 mM)[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.99 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 50 mM concentration. For example, to prepare a 50 mM stock from 1 mg of this compound (MW: 250.25), you would add 79.92 µL of DMSO.
-
Dissolution: Vortex the solution vigorously. If particulates are still visible, sonicate the vial in a water bath until the solution is clear. Gentle warming may also be applied.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage, protected from light[1].
Protocol 2: General Method for Diluting this compound into Aqueous Buffer
-
Initial Dilution: If necessary, perform an intermediate dilution of your DMSO stock solution in DMSO to achieve a more manageable concentration for final dilution.
-
Final Dilution: While vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution drop-wise to the center of the vortex. This rapid mixing can help to prevent localized high concentrations that lead to precipitation.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it may not be suitable for your experiment. Consider optimizing the protocol by adjusting the final concentration or co-solvent percentage.
Factors Influencing Small Molecule Solubility
The solubility of a small molecule like this compound is influenced by a variety of factors. Understanding these can aid in troubleshooting.
Caption: Key factors influencing the solubility of small molecules.
References
Technical Support Center: Optimizing AA38-3 Concentration
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the novel MEK1/2 inhibitor, AA38-3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and non-ATP-competitive allosteric inhibitor of MEK1 and MEK2 kinases.[1][2] By binding to a unique pocket adjacent to the ATP-binding site, this compound locks the kinase in an inactive conformation.[2] This prevents the phosphorylation and subsequent activation of the only known MEK1/2 substrates, ERK1 and ERK2, thereby inhibiting the entire downstream RAS-RAF-MEK-ERK signaling cascade.[1][3][4] This pathway is critical for regulating cell proliferation, survival, and differentiation and is frequently hyperactivated in many human cancers.[3][4]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line, assay duration, and the specific endpoint being measured. For initial range-finding experiments, it is recommended to test a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the approximate IC50 value.[5] For subsequent experiments, a more focused dose-response analysis using 8-12 concentrations around the estimated IC50 is advised.[5] As a general guideline, biochemical assays may require lower concentrations (<100 nM), while cell-based assays often require concentrations in the range of 1-10 µM.[6]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in a complete cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability, typically <0.5%. Always include a vehicle control (e.g., DMSO-treated cells) in your experiments.[7]
Q4: Is this compound expected to be cytotoxic?
A4: As an inhibitor of the MEK/ERK pathway, which is crucial for cell proliferation and survival, this compound is expected to have anti-proliferative and potentially pro-apoptotic effects, particularly in cancer cell lines with activating mutations in the RAS or RAF genes.[4] The degree of cytotoxicity will vary between cell lines. It is essential to distinguish between targeted anti-proliferative effects and non-specific cytotoxicity, which may occur at very high concentrations.[6] A cell viability assay is a critical first step to determine the therapeutic window for your specific cell model.
Troubleshooting Guide
Problem 1: No significant effect of this compound is observed on cell viability or proliferation.
| Potential Cause | Troubleshooting Steps |
| Insufficient Concentration | The IC50 can vary significantly between cell lines. Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 50 µM).[5] |
| Compound Instability | Ensure the stock solution has not degraded. Prepare a fresh stock solution from the powder and repeat the experiment.[8] Verify that the compound is stable in your specific culture medium over the duration of the assay.[6] |
| Cell Line Insensitivity | The chosen cell line may not depend on the MEK/ERK pathway for survival. Confirm that the pathway is active in your cell line by checking the baseline level of phosphorylated ERK (p-ERK) via Western blot.[9] |
| Incorrect Assay Duration | The anti-proliferative effects of MEK inhibitors may take time to manifest. Extend the incubation period (e.g., from 24h to 48h or 72h) and perform a time-course experiment.[7] |
Problem 2: High levels of cell death are observed even at low concentrations of this compound.
| Potential Cause | Troubleshooting Steps |
| Off-Target Toxicity | High concentrations of small molecules can lead to off-target effects.[6][7] Lower the concentration range in your experiments to one that is more relevant to the on-target IC50. |
| High Cell Line Sensitivity | The cell line may be exceptionally dependent on MEK/ERK signaling. Perform a detailed dose-response curve starting from very low concentrations (e.g., picomolar range) to accurately determine the IC50. |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤0.5%). Run a vehicle-only control with varying DMSO concentrations to confirm. |
| Contamination | Check cell cultures for any signs of bacterial, fungal, or mycoplasma contamination, which can affect cell health and response to treatment.[10] |
Problem 3: Inconsistent or variable results are obtained between experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health/Passage Number | Use cells at a consistent and low passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[8][10] |
| Variable Seeding Density | Cell density can significantly impact the cellular response to a drug. Standardize the cell seeding density across all wells and experiments.[8] |
| Pipetting Errors | Inaccurate pipetting during serial dilutions can lead to large variations. Ensure pipettes are calibrated and use careful technique. |
| Edge Effects in Plates | Cells in the outer wells of a multi-well plate can behave differently due to temperature and evaporation gradients. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or media.[11] |
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Common Mutation | Recommended Starting Range (72h Viability Assay) |
| A375 | Malignant Melanoma | BRAF V600E | 1 nM - 1 µM |
| HCT116 | Colorectal Cancer | KRAS G13D | 10 nM - 10 µM |
| A549 | Non-Small Cell Lung Cancer | KRAS G12S | 100 nM - 50 µM |
| MCF-7 | Breast Cancer | PIK3CA E545K (WT RAS/RAF) | 1 µM - 100 µM |
Experimental Protocols
Protocol 1: Determination of IC50 using an MTT Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in a complete culture medium to create a range of 8-12 concentrations. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells. Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on a shaker for 10 minutes to ensure complete dissolution.[11]
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percent viability. Plot the percent viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.[5]
Protocol 2: Verification of Target Inhibition by Western Blot
This protocol is used to confirm that this compound inhibits the phosphorylation of ERK1/2.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50) and a vehicle control for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-ERK/total ERK ratio with increasing this compound concentration confirms on-target activity.
Visualizations
Caption: this compound inhibits MEK1/2, blocking the MAPK signaling pathway.
Caption: Workflow for determining the optimal this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Peptide AA38-3 Stability and Handling
Disclaimer: No specific data for a peptide with the designation "AA38-3" was found in publicly available literature. The following troubleshooting guides and FAQs are based on established principles of peptide chemistry and may serve as a general resource for researchers working with peptides.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store lyophilized this compound?
A1: Lyophilized peptides are most stable when stored in a cold, dark, and dry place.[1] For long-term storage, it is recommended to keep the peptide at -20°C or colder.[1][2] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption, which can significantly reduce stability.[2]
Q2: I'm having trouble dissolving this compound. What should I do?
A2: Peptide solubility is highly dependent on its amino acid sequence.[3][4] It's recommended to test the solubility of a small amount of the peptide first.[2][4] If this compound does not dissolve in sterile water, the choice of solvent depends on its overall charge (acidic, basic, or neutral) and hydrophobicity.[4][5] For hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile may be necessary for initial dissolution, followed by slow dilution in an aqueous buffer.[5] Sonication can also help to dissolve peptides.[1][5]
Q3: How stable is this compound in solution, and how should I store it?
A3: Peptides in solution are significantly less stable than in their lyophilized form.[3][6] For optimal stability, it is best to prepare solutions fresh for each experiment. If storage in solution is necessary, prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[2][6] The stability in solution is affected by pH, temperature, and the presence of proteases.[3][7] A slightly acidic pH (around 5-6) is often optimal for peptide stability in aqueous buffers.[1][6]
Q4: My this compound solution has turned cloudy. What does this mean?
A4: A cloudy solution or the presence of visible particulates indicates that the peptide has either not fully dissolved or has aggregated.[1][2] Aggregation can be influenced by factors such as peptide concentration, pH, temperature, and the solvent used.[8][9] You can try sonicating the solution or, for peptides that tend to aggregate, adding a chaotropic agent like 6 M guanidine hydrochloride might help.[1]
Q5: Which amino acids in a peptide sequence are most prone to degradation?
A5: Certain amino acids are more susceptible to chemical degradation. Cysteine (C), methionine (M), and tryptophan (W) are prone to oxidation.[2][3][10] Asparagine (N) and glutamine (Q) can undergo deamidation.[2][3][10] Aspartic acid (D) is susceptible to hydrolysis, especially in "Asp-Pro" sequences.[10]
Troubleshooting Guide
Issue 1: Poor Solubility of this compound
| Symptom | Possible Cause | Suggested Solution |
| Lyophilized powder does not dissolve in water. | The peptide may be hydrophobic or have a net neutral charge at neutral pH.[5] | 1. Analyze the amino acid sequence: Determine if the peptide is acidic, basic, or hydrophobic. 2. For acidic peptides: Try dissolving in a small amount of 0.1M ammonium bicarbonate, then dilute with water. 3. For basic peptides: Use a small amount of 10-25% acetic acid to dissolve the peptide, then dilute with water.[4] 4. For hydrophobic peptides: Use an organic solvent like DMSO, DMF, or acetonitrile for initial dissolution. Then, slowly add this solution to your aqueous buffer with gentle stirring.[5] Note: DMSO should be avoided for peptides containing Cys or Met, as it can cause oxidation. |
| The solution becomes cloudy after adding buffer. | The peptide is precipitating out of the solution due to a change in pH or solvent concentration. | Add the peptide solution dropwise to the buffer while vortexing to prevent localized high concentrations. |
Issue 2: this compound Degradation
| Symptom | Possible Cause | Suggested Solution |
| Loss of biological activity over time. | The peptide is degrading in solution. Common degradation pathways include oxidation, hydrolysis, and deamidation.[3][10] | 1. Prepare fresh solutions for each experiment. 2. Store stock solutions in single-use aliquots at -80°C. [6] 3. For peptides with oxidation-prone residues (C, M, W): Use oxygen-free solvents and consider adding antioxidants if compatible with your assay.[2][5] 4. Maintain an optimal pH: Store the peptide solution in a buffer at a slightly acidic pH (5-6) to minimize hydrolysis.[1][6] |
| Formation of aggregates. | The peptide is physically unstable under the current conditions, leading to self-association.[8][9] | 1. Adjust the peptide concentration: Higher concentrations can promote aggregation.[8][9] 2. Modify the buffer composition: Changes in pH or the addition of excipients can sometimes prevent aggregation.[8][9] 3. For peptides that are prone to forming β-sheets and aggregating, consider using solvents that disrupt hydrogen bonding.[1] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Peptide
-
Analyze the Peptide Sequence: Before opening the vial, determine the peptide's properties (hydrophobicity, net charge at neutral pH) based on its amino acid composition.
-
Equilibrate the Vial: Allow the lyophilized peptide to reach room temperature in a desiccator before opening.[2]
-
Initial Solvent Addition: Based on the sequence analysis, add the appropriate initial solvent (e.g., sterile water, dilute acetic acid, or an organic solvent).[4] It is often best to dissolve the peptide at a higher concentration than the final working concentration.[2]
-
Aid Dissolution: If the peptide does not dissolve immediately, gentle vortexing or sonication can be applied.[5]
-
Dilution: Once the peptide is fully dissolved, slowly add the solution to the final aqueous buffer with constant mixing.
-
Verification: A properly solubilized peptide should result in a clear, particle-free solution.[2][5]
Protocol 2: Assessing Peptide Stability by RP-HPLC
-
Prepare Peptide Stock Solution: Dissolve the peptide in a suitable solvent to create a concentrated stock solution.
-
Incubation: Dilute the stock solution into different buffers or solvents to be tested and incubate at a specific temperature (e.g., 37°C).[11][12]
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the peptide solution.
-
Quench the Reaction: Stop any potential enzymatic degradation by adding a quenching solution, such as a strong acid (if compatible with the peptide and analysis).[13]
-
Analysis by RP-HPLC: Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC). The amount of intact peptide is determined by measuring the area of the corresponding peak in the chromatogram.[11][12]
-
Calculate Half-Life: The degradation rate and half-life of the peptide in each condition can be calculated from the decrease in the peak area over time.[11][12]
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 2. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 3. polybiotech.co [polybiotech.co]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of AA38-3: A Guide to Mitigating Off-Target Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the serine hydrolase inhibitor AA38-3, understanding its interaction with cellular targets is paramount for accurate experimental outcomes and therapeutic development. This guide provides detailed troubleshooting advice and frequently asked questions to address potential off-target effects of this compound, a known inhibitor of α/β-hydrolase domain 6 (ABHD6), α/β-hydrolase domain 11 (ABHD11), and fatty acid amide hydrolase (FAAH).
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
This compound is a serine hydrolase inhibitor that has been shown to primarily target three enzymes:
-
ABHD6: A key enzyme in the regulation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.
-
ABHD11: A less well-characterized serine hydrolase.
-
FAAH: The primary enzyme responsible for the degradation of the endocannabinoid anandamide.[1]
Q2: What are the potential off-target effects of this compound?
While a comprehensive off-target profile for this compound is not publicly available, its chemical structure as a piperidine carbamate suggests potential interactions with other serine hydrolases. The piperidine/piperazine carbamate class of inhibitors is known to interact with a range of serine hydrolases.[2] Therefore, researchers should be aware of potential off-target binding to other enzymes in this large and diverse family, which could lead to unintended biological consequences in experimental models.
Q3: A study on a similar class of compounds mentioned off-target inhibition of Neuropathy Target Esterase (NTE). Is this a concern for this compound?
Yes, this is a valid concern. A study on piperazine carbamates, a class of compounds structurally related to this compound, revealed that some members of this class inhibit Neuropathy Target Esterase (NTE).[2] Inhibition of NTE has been linked to delayed-onset mortality and neurological deficits in vivo.[2] Given the structural similarities, it is plausible that this compound could also interact with NTE. Researchers should consider this possibility, especially when observing unexpected neurotoxic effects in their experiments.
Q4: How can I experimentally determine the off-target profile of this compound in my system?
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to determine the selectivity of inhibitors like this compound within a complex proteome. This method uses activity-based probes that covalently bind to the active site of enzymes, allowing for the quantification of active enzyme levels. By comparing the enzyme activity profile in the presence and absence of this compound, you can identify its on- and off-targets.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell toxicity or death | Inhibition of essential serine hydrolases not part of the intended targets. | Perform a dose-response curve to determine the lowest effective concentration. Use Activity-Based Protein Profiling (ABPP) to identify potential off-target enzymes that might be responsible for the toxicity. |
| Phenotype does not align with known functions of ABHD6, ABHD11, or FAAH | The observed phenotype may be due to the inhibition of an unknown off-target. | Validate the phenotype using a structurally distinct inhibitor of the intended targets or by using genetic knockdown (e.g., siRNA, shRNA) of the target enzymes. |
| Inconsistent results between experiments | Variability in the expression levels of off-target proteins across different cell batches or passages. | Standardize cell culture conditions and passage numbers. Profile the proteome of different cell batches to check for consistency in the expression of potential off-target serine hydrolases. |
Experimental Protocols
Protocol 1: Activity-Based Protein Profiling (ABPP) for Off-Target Identification
This protocol provides a general workflow for identifying the off-targets of this compound in a cellular lysate.
Materials:
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Cells or tissue of interest
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Lysis buffer (e.g., Tris-buffered saline with 0.1% Triton X-100)
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This compound
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Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine)
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SDS-PAGE gels and buffers
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Fluorescence gel scanner
Procedure:
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Prepare cell or tissue lysates.
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Pre-incubate lysates with varying concentrations of this compound (and a vehicle control) for 30 minutes at 37°C.
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Add the activity-based probe to the lysates and incubate for another 30 minutes at 37°C.
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Quench the labeling reaction by adding SDS-PAGE loading buffer.
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Separate the proteins by SDS-PAGE.
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Scan the gel using a fluorescence scanner to visualize the activity of serine hydrolases.
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Analyze the gel to identify protein bands that show a decrease in fluorescence intensity in the this compound treated samples compared to the control. These bands represent potential on- and off-targets.
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For identification of the specific proteins, bands of interest can be excised and analyzed by mass spectrometry.
Signaling Pathways and Workflows
Below are diagrams illustrating the known signaling pathway of this compound's on-targets and a suggested experimental workflow for investigating its off-target effects.
On-Target Signaling Pathway of this compound.
Experimental Workflow for Investigating Off-Target Effects.
References
Technical Support Center: AA38-3 Experimental Variability and Controls
Welcome to the technical support center for the experimental use of AA38-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and best practices for experiments involving this serine hydrolase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a carbamate-based irreversible inhibitor of several serine hydrolases (SHs). Its primary known targets are:
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α/β-hydrolase domain containing 6 (ABHD6)
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α/β-hydrolase domain containing 11 (ABHD11)
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Fatty acid amide hydrolase (FAAH) [1]
It belongs to a class of compounds, 1,2,3-triazole ureas, that are known to be potent and selective inhibitors of serine hydrolases, making them valuable tools for studying the biological functions of these enzymes.[1][2][3]
Q2: How does this compound inhibit its target enzymes?
This compound acts as an irreversible inhibitor by carbamylating the catalytic serine residue within the active site of its target serine hydrolases. This covalent modification permanently inactivates the enzyme.
Q3: What is the recommended solvent for preparing this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is crucial to note that the aqueous solubility of similar compounds is generally low. Therefore, when diluting the DMSO stock into aqueous buffers for experiments, it is important to ensure that the final DMSO concentration is low enough to avoid precipitation and does not affect the biological system.
Q4: What are the essential controls to include in an experiment with this compound?
To ensure the validity of your experimental results, the following controls are highly recommended:
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Vehicle Control: A control group treated with the same concentration of DMSO (or the vehicle used to dissolve this compound) as the experimental group. This accounts for any effects of the solvent on the system.
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Inactive Control Compound (if available): An ideal control is a structurally similar but biologically inactive analog of this compound. This helps to confirm that the observed effects are due to the specific inhibitory activity of this compound and not due to non-specific effects of the chemical scaffold.
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Positive Control Inhibitor: If studying a specific target of this compound (e.g., FAAH), using a well-characterized and highly selective inhibitor for that target can help validate the experimental setup and compare the effects of this compound.
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Dose-Response Curve: To determine the optimal concentration of this compound for your experiment, it is essential to perform a dose-response study to establish the concentration at which the desired effect is observed without causing off-target effects or cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of target enzyme activity. | 1. Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the target in your specific experimental system. 2. Inhibitor degradation: this compound may have degraded due to improper storage or handling. Stock solutions should be stored at -20°C or -80°C and protected from light and moisture. 3. Inaccurate protein concentration: The amount of target enzyme in your sample may be higher than anticipated, requiring a higher concentration of the inhibitor. 4. Experimental conditions: Sub-optimal buffer pH, temperature, or incubation time can affect inhibitor binding and efficacy. | 1. Perform a dose-response experiment to determine the IC50 value in your assay. 2. Prepare fresh stock solutions of this compound. 3. Accurately determine the protein concentration in your samples using a reliable method (e.g., BCA assay). 4. Optimize the assay conditions for your specific enzyme and experimental setup. |
| High background signal or inconsistent results. | 1. Inhibitor precipitation: this compound may be precipitating out of the aqueous experimental buffer, especially at higher concentrations. 2. Non-specific binding: The inhibitor may be binding to other proteins or components in your sample. 3. Cellular efflux: In cell-based assays, the inhibitor may be actively transported out of the cells by efflux pumps. | 1. Ensure the final DMSO concentration is as low as possible (typically <0.5%) and visually inspect for any precipitation. 2. Include appropriate blocking agents in your buffers and consider using a more defined or purified system if possible. 3. Use efflux pump inhibitors (e.g., verapamil) in your cell-based assays to see if this enhances the potency of this compound. |
| Observed phenotype does not match known functions of the target enzymes. | 1. Off-target effects: this compound may be inhibiting other enzymes in addition to its known targets (ABHD6, ABHD11, FAAH). ABHD11 has been identified as a common off-target for this class of inhibitors.[4] 2. Cellular toxicity: At higher concentrations, the compound may be causing cytotoxicity, leading to a general cellular stress response. | 1. Perform competitive activity-based protein profiling (ABPP) to identify the full range of targets inhibited by this compound in your system (see protocol below). 2. Use a selective inhibitor for a specific off-target to see if it recapitulates the observed phenotype. 3. Conduct a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound. |
Data Presentation
Representative Inhibitory Potency of 1,2,3-Triazole Urea Serine Hydrolase Inhibitors
| Inhibitor | Target Enzyme | In Vitro IC50 (nM) | In Situ IC50 (nM) | Reference |
| KT182 | ABHD6 | 0.8 - 1.7 | 0.2 - 0.3 | [5] |
| ML295 | ABHD6 | 38 | 1.3 | [6] |
| ML294 | DAGL-β | 56 | 12 | [7] |
| ML225 | PAFAH2 | 3 | 0.17 | [8] |
Note: IC50 values are highly dependent on the specific assay conditions and biological system used.
Experimental Protocols
Detailed Methodology: Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is the gold-standard method to determine the potency and selectivity of inhibitors like this compound in a complex biological sample (e.g., cell lysate, tissue homogenate).
Materials:
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This compound
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DMSO
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Proteome sample (e.g., cell lysate or tissue homogenate in a suitable buffer like PBS)
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Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., Fluorophosphonate-Rhodamine, FP-Rh)
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SDS-PAGE gels and running buffer
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Fluorescence gel scanner
Procedure:
-
Proteome Preparation:
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Prepare your biological sample (e.g., cell or tissue lysate) in a buffer without serine protease inhibitors.
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Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) and adjust the concentration to 1 mg/mL.
-
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Inhibitor Incubation:
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Aliquot the proteome into microcentrifuge tubes.
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Prepare serial dilutions of your this compound stock solution in DMSO.
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Add the desired concentrations of this compound (and a DMSO vehicle control) to the proteome aliquots.
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Incubate for 30 minutes at 37°C to allow for target engagement.
-
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Probe Labeling:
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Add the broad-spectrum serine hydrolase ABP (e.g., FP-Rh at a final concentration of 1 µM) to each tube.
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Incubate for another 30 minutes at 37°C. The ABP will label the active sites of serine hydrolases that were not inhibited by this compound.
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-
Sample Analysis:
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Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling the samples for 5 minutes.
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Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
-
Data Interpretation:
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The fluorescence intensity of the bands corresponding to the target enzymes will decrease with increasing concentrations of this compound.
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Quantify the band intensities to generate a dose-response curve and calculate the IC50 value.
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Visualizations
Caption: Competitive Activity-Based Protein Profiling (ABPP) Workflow.
Caption: Troubleshooting Logic for this compound Experiments.
Caption: this compound Mechanism of Action and Potential Biological Consequences.
References
- 1. Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click-generated triazole ureas as ultrapotent in vivo-active serine hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Optimization of Piperidyl-1,2,3-Triazole Ureas as Selective Chemical Probes of Endocannabinoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and characterization of a triazole urea dual inhibitor for lysophospholipase 1 (LYPLA1) and lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and characterization of triazole urea inhibitors for abhydrolase domain containing protein 6 (ABHD6) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Optimization and characterization of a triazole urea inhibitor for diacylglycerol lipase beta (DAGL-β) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization and characterization of a triazole urea inhibitor for platelet-activating factor acetylhydrolase type 2 (PAFAH2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting unexpected results with AA38-3
This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected results observed during experiments with the kinase inhibitor AA38-3.
Frequently Asked Questions (FAQs)
Q1: We observed a paradoxical increase in the phosphorylation of downstream effectors (e.g., p-ERK) after this compound treatment in our cancer cell line. Why is this happening?
A1: This phenomenon, known as paradoxical pathway activation, can occur with inhibitors targeting kinases within complex signaling networks. Several mechanisms could be responsible:
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Feedback Loop Disruption: this compound may inhibit a kinase that is part of a negative feedback loop. By blocking this feedback, downstream signaling can be paradoxically upregulated. For instance, inhibiting a kinase like Kinase X might prevent the activation of a phosphatase (e.g., DUSP) that normally dephosphorylates and inactivates a downstream component like MEK.
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Scaffold Function of Target Kinase: Some kinases act as scaffolds, bringing together other proteins in a signaling complex. An inhibitor might block the kinase's catalytic activity but promote its scaffolding function, leading to enhanced signal transmission.
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Off-Target Effects: this compound could be unintentionally activating another pathway that converges on the same downstream effector.
To investigate this, we recommend performing a time-course experiment to observe the dynamics of pathway activation and validating the effect in multiple cell lines. Additionally, using a secondary, structurally different inhibitor for the same target can help determine if the effect is specific to the chemical scaffold of this compound.
Caption: Paradoxical activation of the ERK pathway via this compound.
Q2: Our kinome profiling screen shows that this compound inhibits several unintended kinases. How should we interpret this off-target activity?
A2: It is not uncommon for kinase inhibitors to have activity against multiple kinases, as many share structural similarities in their ATP-binding pockets. Interpreting these results requires careful consideration of the inhibitor's potency against these off-targets relative to its primary target.
Data Summary: Kinome Profiling of this compound
| Kinase Target | IC50 (nM) | Classification | Potential Implication |
| Kinase X (Primary) | 15 | Primary Target | Desired therapeutic effect. |
| Kinase Y | 85 | Off-Target | May contribute to observed phenotype or side effects. |
| Kinase Z | 350 | Off-Target | Less likely to be relevant at therapeutic concentrations. |
| Kinase A | >1000 | Negligible | Unlikely to be physiologically relevant. |
Interpretation Steps:
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Assess Potency: Compare the IC50 values. Off-targets with IC50 values less than 10-fold higher than the primary target (e.g., Kinase Y) should be prioritized for further investigation.
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Cellular Context: Determine if these off-target kinases are expressed in your experimental cell lines and if they are relevant to the signaling pathways you are studying.
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Phenotypic Correlation: Use techniques like siRNA or CRISPR to knock down the off-target kinases and see if this recapitulates any of the unexpected phenotypes observed with this compound treatment.
Q3: We are observing significant variability in the IC50 value of this compound across different cell lines. What could be the cause?
A3: IC50 variability is common and often points to underlying biological differences between the cell lines.
Data Summary: this compound IC50 Across Various Cell Lines
| Cell Line | Primary Target Expression | Known Resistance Mutations | IC50 (nM) |
| HCT116 | High | None | 25 |
| A549 | Moderate | None | 150 |
| HT-29 | High | KRAS G12V | >5000 |
| MDA-MB-231 | Low | None | >10000 |
Potential Causes:
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Target Expression Levels: Cell lines with lower expression of the primary target kinase may appear less sensitive to the inhibitor.
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Genetic Context: The presence of mutations in upstream or downstream components of the signaling pathway (e.g., a constitutively active KRAS in HT-29 cells) can render the inhibition of the target kinase ineffective.
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Drug Efflux Pumps: Overexpression of multidrug resistance proteins like P-glycoprotein can actively pump this compound out of the cell, reducing its effective intracellular concentration.
We recommend quantifying the expression level of the target kinase and key pathway components in your panel of cell lines via Western Blot or qPCR.
Troubleshooting Guides
Problem: this compound shows no inhibition of the target kinase in our cellular assay.
This guide provides a systematic workflow to diagnose why this compound may not be showing activity in a cellular context, such as a Western Blot for downstream substrate phosphorylation.
Caption: Troubleshooting workflow for lack of cellular activity.
Experimental Protocol: Western Blot for Target Engagement
This protocol can be used to assess the phosphorylation status of a known downstream substrate of Kinase X, thereby measuring the cellular activity of this compound.
-
Cell Culture and Treatment:
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Plate cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight.
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Starve the cells in serum-free media for 4-6 hours.
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Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.
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Stimulate the pathway with an appropriate growth factor (e.g., 50 ng/mL EGF) for 15 minutes.
-
-
Lysate Preparation:
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Wash cells twice with ice-cold PBS.
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Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
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Separate proteins on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated substrate of Kinase X.
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As a loading control, simultaneously probe with an antibody for a housekeeping protein (e.g., GAPDH) or the total (phosphorylated + unphosphorylated) substrate protein.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
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Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
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Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate signal, relative to the loading control, indicates successful target engagement by this compound.
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Technical Support Center: Improving AA38-3 Efficacy in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of AA38-3 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its targets?
This compound is a serine hydrolase (SH) inhibitor. It has been shown to inhibit three specific serine hydrolases: α/β-hydrolase domain-containing protein 6 (ABHD6), α/β-hydrolase domain-containing protein 11 (ABHD11), and fatty acid amide hydrolase (FAAH).
Q2: How should I prepare and store this compound?
For cell-based assays, it is recommended to prepare a concentrated stock solution of this compound in a high-quality, sterile solvent such as dimethyl sulfoxide (DMSO). A stock solution of 10-20 mM in DMSO is common. To avoid solvent-induced toxicity, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%). Store the stock solution at -20°C or -80°C, protected from light. It is advisable to prepare fresh dilutions in your cell culture medium for each experiment from the frozen stock solution.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your experimental conditions. A starting point for such an experiment could range from low micromolar to nanomolar concentrations, depending on the expected potency against its targets in your cell system.
Q4: I am observing inconsistent results between experiments. What are the possible causes?
Inconsistent results in cell-based assays can arise from several factors. These include variability in cell seeding density, cell passage number, and the health of the cells. Ensure that you are using a consistent protocol for cell culture and plating. Another potential source of variability is the preparation and handling of this compound. Always prepare fresh dilutions from a validated stock solution and ensure thorough mixing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no efficacy of this compound | 1. Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit its targets in your specific cell line. 2. Cell Line Resistance: The cell line you are using may have low expression of the target serine hydrolases (ABHD6, ABHD11, FAAH) or have compensatory mechanisms. 3. Compound Degradation: this compound may be unstable in your cell culture medium over the duration of the experiment. 4. Incorrect Assay Endpoint: The incubation time may be too short to observe a significant effect. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Confirm the expression of ABHD6, ABHD11, and FAAH in your cell line using techniques like Western blot or qPCR. Consider testing a different cell line known to express these enzymes. 3. Prepare fresh dilutions of this compound for each experiment. For longer experiments, consider replenishing the medium with freshly diluted compound every 24-48 hours. 4. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. |
| High background or "edge effect" in plate-based assays | 1. Evaporation from outer wells: Wells on the perimeter of the plate are more prone to evaporation, leading to increased concentrations of reagents. 2. Inconsistent cell distribution: Uneven seeding of cells can lead to variability in results across the plate. | 1. To minimize the edge effect, fill the outer wells of the plate with sterile PBS or culture medium without cells. 2. Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly. |
| Observed Cytotoxicity at High Concentrations | 1. Off-target effects: At high concentrations, this compound may inhibit other cellular processes, leading to general toxicity. 2. Solvent toxicity: If the final concentration of DMSO is too high, it can be toxic to the cells. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Ensure the final DMSO concentration in your culture medium is below 0.1%. |
| Precipitation of this compound in Culture Medium | 1. Low Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. | 1. Prepare the final dilutions of this compound in pre-warmed culture medium and vortex thoroughly before adding to the cells. If precipitation persists, consider using a lower concentration or a different formulation if available. |
Quantitative Data
| Inhibitor | Target(s) | Cell Line | Assay Type | IC50 (nM) |
| URB597 | FAAH | 3T3-L1 adipocytes | FAAH activity | ~3 |
| JZL184 | MAGL | Mouse brain membranes | 2-AG hydrolysis | ~8 |
| KT109 | ABHD6 | Mouse brain membranes | 2-AG hydrolysis | ~2.5 |
| WWL70 | ABHD6 | HEK293T overexpressing ABHD6 | ABHD6 activity | ~70 |
Note: The IC50 values presented are for illustrative purposes and were obtained from various published sources. The actual IC50 for this compound will need to be determined empirically for your specific experimental system.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability by measuring the metabolic activity of cells.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound treatment).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
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Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently mix the contents of the wells to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Caspase-3/7 Activity Assay)
This protocol measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
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Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well, black, clear-bottom plate as described for the cell viability assay. Include positive (e.g., staurosporine) and negative (vehicle) controls.
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Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
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Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
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Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
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Luminescence Measurement: Measure the luminescence of each well using a microplate reader.
Target Engagement Assay (Competitive Activity-Based Protein Profiling - ABPP)
This protocol allows for the confirmation of this compound binding to its serine hydrolase targets in a cellular context.
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Cell Treatment: Treat cultured cells with varying concentrations of this compound or a vehicle control for a specified period.
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Cell Lysis: Harvest the cells and prepare a cell lysate in a suitable buffer (e.g., PBS). Determine the protein concentration of the lysate.
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Probe Labeling: Incubate the cell lysates (containing equal amounts of protein) with a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe) for 1 hour at room temperature. This probe will covalently label the active site of serine hydrolases that are not blocked by this compound.
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SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
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Fluorescence Scanning: Visualize the probe-labeled enzymes using an in-gel fluorescence scanner. A decrease in the fluorescence intensity of bands corresponding to the molecular weights of ABHD6, ABHD11, and FAAH in the this compound-treated samples compared to the vehicle control indicates target engagement.
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(Optional) Mass Spectrometry: For more detailed analysis, probe-labeled proteins can be identified and quantified using mass spectrometry-based proteomics.
Visualizations
Caption: Signaling pathways affected by this compound inhibition.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting decision tree for low this compound efficacy.
AA38-3 degradation and storage problems
Technical Support Center: AA38-3
Issue: Information regarding "this compound" is not publicly available.
Our initial search for "this compound" did not yield any specific information related to a compound, protein, or other biological reagent within a research and development context. The search results were primarily associated with commercial flight numbers and consumer electronics, which are not relevant to the requested topic of degradation and storage problems in a scientific setting.
This suggests that "this compound" may be an internal project code, a newly synthesized compound not yet described in public literature, or a proprietary molecule. Without foundational knowledge of the substance's nature—such as whether it is a small molecule, peptide, oligonucleotide, or other type of biologic—it is not possible to provide a specific and accurate technical support guide.
To receive a helpful response, please provide additional details about the class of molecule to which this compound belongs. For example, knowing if it is a monoclonal antibody, a small molecule kinase inhibitor, or a nucleic acid-based therapeutic would allow us to generate a generalized technical support center with relevant troubleshooting guides and FAQs based on established best practices for that category of substance.
Below is a generalized template that can be adapted once more information about this compound is available.
[Generalized] Technical Support Center: Novel Research Compound
This guide provides general troubleshooting advice and frequently asked questions for the degradation and storage of novel research compounds. Please adapt these recommendations based on the specific properties of your molecule.
I. Troubleshooting Guide
This section addresses common problems encountered during the handling and use of novel research compounds.
| Problem | Potential Cause | Recommended Solution |
| Loss of Activity or Potency | 1. Improper storage temperature.2. Freeze-thaw cycles.3. Exposure to light (for photosensitive compounds).4. Oxidation or hydrolysis. | 1. Verify storage conditions against any preliminary stability data. Store at recommended temperatures (e.g., 4°C, -20°C, or -80°C).2. Aliquot the compound into single-use volumes to minimize freeze-thaw cycles.3. Store in amber vials or protect from light.4. Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be sensitive to oxidation. Use anhydrous solvents. |
| Precipitation in Solution | 1. Poor solubility in the chosen solvent.2. Stored at a temperature that reduces solubility.3. pH of the solution is at the compound's isoelectric point. | 1. Consult solubility data. Consider using a different solvent or a co-solvent system.2. Check if the compound is stable at room temperature before use. Allow the solution to fully equilibrate to the experimental temperature.3. Adjust the pH of the buffer to be at least 1-2 units away from the pI. |
| Inconsistent Experimental Results | 1. Degradation of the stock solution.2. Inaccurate pipetting of a viscous or volatile solution.3. Adsorption to plasticware. | 1. Prepare fresh stock solutions regularly. Perform a quality control check (e.g., HPLC, mass spectrometry) on the stock solution.2. Use positive displacement pipettes for viscous or volatile liquids. Calibrate pipettes regularly.3. Use low-adhesion microcentrifuge tubes and pipette tips. Consider adding a carrier protein (e.g., BSA) to the buffer if appropriate for the assay. |
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal initial storage conditions for a new, uncharacterized compound?
A1: For a compound with unknown stability, it is recommended to store it as a dry powder (lyophilized if applicable) at -20°C or -80°C, protected from light and moisture. If it must be stored in solution, use a non-aqueous, aprotic solvent like anhydrous DMSO and store at -80°C in small, single-use aliquots.
Q2: How can I assess the stability of my compound?
A2: A preliminary stability study can be conducted by incubating the compound under various conditions (e.g., different temperatures, pH levels, in the presence of light) and monitoring its integrity over time using analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or a relevant bioassay.
Q3: How many freeze-thaw cycles are generally acceptable?
A3: This is highly dependent on the specific molecule. For many small molecules in DMSO, 3-5 cycles may be acceptable. However, for sensitive molecules like peptides or antibodies, even a single freeze-thaw cycle can lead to degradation or aggregation. The best practice is to aliquot the compound into single-use volumes to avoid freeze-thaw cycles altogether.
III. Experimental Protocols
Protocol 1: General Procedure for Aliquoting a Research Compound
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Allow the compound and the desired solvent (e.g., anhydrous DMSO) to equilibrate to room temperature.
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Under sterile conditions (e.g., in a laminar flow hood), dissolve the compound in the solvent to the desired stock concentration.
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Vortex gently until the compound is fully dissolved.
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Dispense the stock solution into single-use, low-adhesion microcentrifuge tubes.
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Label each aliquot clearly with the compound name, concentration, date, and solvent.
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Store the aliquots at the recommended temperature (e.g., -80°C).
IV. Visualizations
Below are generalized diagrams representing common workflows and logical relationships in compound stability assessment.
Caption: Recommended workflow for storing and handling a new research compound.
Caption: A logical diagram for troubleshooting inconsistent experimental outcomes.
Technical Support Center: Overcoming Resistance to AA38-3 in Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to the serine hydrolase inhibitor AA38-3 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a serine hydrolase inhibitor that targets Alpha/beta-hydrolase domain-containing protein 6 (ABHD6), ABHD11, and Fatty Acid Amide Hydrolase (FAAH).[1] By inhibiting these enzymes, this compound can modulate lipid signaling pathways within the cell.
Q2: My cells are showing reduced sensitivity to this compound. What are the potential general mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, based on common mechanisms of drug resistance in cancer cells, potential reasons for reduced sensitivity include:
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Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), can actively pump this compound out of the cell, reducing its intracellular concentration.
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Target alteration: Mutations in the genes encoding the target proteins (ABHD6, ABHD11, or FAAH) could potentially alter the drug-binding site, thereby reducing the inhibitory effect of this compound.
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Target overexpression: Increased expression of the target serine hydrolases may require higher concentrations of this compound to achieve the same level of inhibition. Some studies have shown upregulation of ABHD6 and FAAH in certain cancers.
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Activation of bypass signaling pathways: Cells may develop alternative signaling pathways to compensate for the inhibition of ABHD6, ABHD11, and FAAH, thus circumventing the effects of this compound.
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Drug inactivation: Although less common for this class of inhibitors, cellular enzymes could potentially metabolize and inactivate this compound.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in a previously sensitive cell line.
This is a common issue that may indicate the development of acquired resistance. The following troubleshooting workflow can help identify the underlying cause and potential solutions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for decreased this compound efficacy.
Step-by-step Guide:
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Confirm Resistance:
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Experiment: Generate this compound dose-response curves for both the parental (sensitive) and the suspected resistant cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo).
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Expected Outcome: A significant rightward shift in the dose-response curve and an increased IC50 value for the resistant cells compared to the parental line confirm resistance.
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Data Presentation:
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| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental Line | 1.5 | 1.0 |
| Resistant Line | 15.0 | 10.0 |
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Verify Target Engagement:
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Experiment: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is still binding to its targets (ABHD6, ABHD11, FAAH) in the resistant cells.
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Expected Outcome: If this compound is engaging its target, you should observe a thermal stabilization of the target protein in the presence of the drug. No shift may indicate a target mutation preventing binding.
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Experimental Protocol: --INVALID-LINK--
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Investigate Efflux Pump Activity:
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A. Assess ABC Transporter Expression:
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Experiment: Use quantitative real-time PCR (qRT-PCR) or Western blotting to measure the expression levels of common ABC transporter genes (e.g., ABCB1, ABCC1) in parental versus resistant cells.
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Expected Outcome: Upregulation of these genes in resistant cells suggests increased drug efflux.
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Data Presentation:
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| Gene | Parental (Relative mRNA Expression) | Resistant (Relative mRNA Expression) |
| ABCB1 | 1.0 | 8.5 |
| ABCC1 | 1.2 | 10.2 |
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Analyze Target Expression Levels:
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Experiment: Use qRT-PCR and Western blotting to compare the mRNA and protein levels of ABHD6, ABHD11, and FAAH in parental and resistant cells.
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Expected Outcome: An increase in the expression of one or more target proteins in the resistant line could explain the need for higher drug concentrations.
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Sequence Target Genes:
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Experiment: If target engagement is reduced in the CETSA experiment, sequence the coding regions of ABHD6, ABHD11, and FAAH genes from both parental and resistant cells to identify any potential mutations in the drug-binding site.
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Expected Outcome: Identification of mutations in the resistant cell line that are absent in the parental line may explain the lack of drug binding.
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Problem 2: High background toxicity or off-target effects of this compound.
If you observe significant cell death at concentrations where you don't expect to see target-specific effects, or if you suspect off-target activities, the following steps can help.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background toxicity.
Step-by-step Guide:
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Refine Dose-Response:
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Experiment: Perform a more detailed dose-response curve with a broader range of this compound concentrations to clearly distinguish between specific inhibitory effects and non-specific toxicity.
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Validate Target-Specific Effects with siRNA/shRNA:
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Experiment: Use small interfering RNA (siRNA) or short hairpin RNA (shRNA) to specifically knock down the expression of ABHD6, ABHD11, and FAAH individually and in combination. Compare the cellular phenotype (e.g., proliferation, signaling pathway activation) of the knockdown cells to that of cells treated with this compound.
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Expected Outcome: If the phenotype observed with this compound is on-target, it should be recapitulated by the knockdown of its target enzymes.
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Experimental Protocol: --INVALID-LINK--
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Potential Solutions and Strategies
Combination Therapy to Overcome Efflux Pump-Mediated Resistance
If increased efflux pump activity is identified as the resistance mechanism, co-treatment with an efflux pump inhibitor can restore sensitivity to this compound.
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Verapamil: A calcium channel blocker that also inhibits P-glycoprotein.
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CBT-1®: An inhibitor of both ABCB1 (P-gp) and ABCC1 (MRP1).
Hypothetical Signaling Pathway of Resistance and Intervention
Caption: Efflux pump-mediated resistance to this compound and its inhibition.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
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Cell Treatment: Culture cells to 70-80% confluency. Treat cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration for 2-4 hours.
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Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
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Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
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Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
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Centrifugation: Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
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Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of ABHD6, ABHD11, and FAAH by Western blotting.
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Data Interpretation: A shift in the melting curve to a higher temperature in the this compound treated samples indicates target engagement.
Rhodamine 123 Efflux Assay Protocol
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Cell Preparation: Harvest parental and resistant cells and resuspend them at 1 x 10^6 cells/mL in phenol red-free medium.
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Dye Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate at 37°C for 30 minutes in the dark.
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Washing: Centrifuge the cells, remove the supernatant, and wash twice with ice-cold PBS.
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Efflux: Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C. For a positive control for efflux inhibition, include a known efflux pump inhibitor like verapamil (10 µM).
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Analysis: At various time points (e.g., 0, 30, 60, 90 minutes), take aliquots of the cell suspension and analyze the intracellular fluorescence using a flow cytometer.
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Data Interpretation: A more rapid decrease in fluorescence intensity in the resistant cells compared to the parental cells indicates higher efflux activity.
siRNA Knockdown Protocol
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Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
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Transfection Complex Preparation: For each well, dilute the desired amount of siRNA (e.g., 20 pmol) in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Mix the two solutions and incubate at room temperature for 10-20 minutes to allow for complex formation.
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Transfection: Add the siRNA-lipid complex to the cells.
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Incubation: Incubate the cells for 24-72 hours at 37°C.
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Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
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Phenotypic Analysis: Perform the relevant functional assays to compare the phenotype of the knockdown cells with that of cells treated with this compound. Always include a non-targeting (scrambled) siRNA control. To mitigate off-target effects, it is advisable to use a pool of multiple siRNAs targeting the same gene.
References
Validation & Comparative
Validating AA38-3 Target Engagement in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a chemical probe like AA38-3 engages its intended targets within a cellular environment is a critical step in validating its utility and mechanism of action. This compound is a known serine hydrolase (SH) inhibitor, targeting α/β-hydrolase domain-containing protein 6 (ABHD6), α/β-hydrolase domain-containing protein 11 (ABHD11), and fatty acid amide hydrolase (FAAH).[1] This guide provides a comparative overview of state-of-the-art methodologies to validate the cellular target engagement of this compound, comparing its expected performance with alternative validation strategies.
Comparison of Target Engagement Methodologies
The selection of an appropriate target engagement assay is contingent on the specific research question, the nature of the target protein, and the desired throughput. Here, we compare three prominent methods: Activity-Based Protein Profiling (ABPP), Cellular Thermal Shift Assay (CETSA), and Kinobeads Profiling.
| Feature | Activity-Based Protein Profiling (ABPP) | Cellular Thermal Shift Assay (CETSA) | Kinobeads Profiling |
| Principle | Covalent labeling of active enzyme sites by a reactive probe. Target engagement is measured by competition between the inhibitor and the probe. | Ligand binding-induced change in protein thermal stability. Target engagement is quantified by measuring the amount of soluble protein after heat shock. | Competitive affinity enrichment of a class of proteins (e.g., kinases) on beads functionalized with broad-spectrum inhibitors. |
| Primary Use Case | Potency and selectivity profiling of covalent inhibitors against an entire enzyme family in a native biological system. | Confirmation of direct target binding in intact cells or tissues for both covalent and non-covalent inhibitors. | Broad selectivity profiling of competitive inhibitors, primarily for kinases. |
| This compound Suitability | High. As a serine hydrolase inhibitor, competitive ABPP with a fluorophosphonate (FP) probe is the gold standard for validating its targets and assessing selectivity. | High. Can be used to confirm the direct binding of this compound to ABHD6, ABHD11, and FAAH in cells. | Low. Kinobeads are designed for ATP-competitive inhibitors (kinases) and are not suitable for serine hydrolase targets. Included for comparative purposes of affinity-based methods. |
| Throughput | Medium to high, especially with mass spectrometry-based readouts. | Low (Western Blot) to high (immuno-based or MS readouts). | High, well-suited for screening large compound libraries. |
| Data Output | IC50 values for on- and off-targets, visualization of target engagement via gel electrophoresis or mass spectrometry. | Melting curves (Tagg), isothermal dose-response curves (EC50), Western blot bands, or mass spectrometry data. | IC50 or Kd values for a large number of kinases. |
| Strengths | Provides a global view of selectivity across an enzyme family in a native proteome. Directly measures inhibition of enzyme activity. | Label-free and applicable to a wide range of targets without modification of the compound. Can be performed in intact cells and tissues. | Unbiased profiling of inhibitor selectivity against a large panel of endogenous kinases. |
| Limitations | Requires a suitable activity-based probe for the enzyme class of interest. May not be suitable for allosteric inhibitors. | Not all ligand binding events result in a detectable change in thermal stability. Can be technically challenging for membrane proteins. | Primarily limited to ATP-competitive inhibitors. May miss targets not captured by the immobilized ligands. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation.
Activity-Based Protein Profiling (ABPP) for this compound
Objective: To determine the potency and selectivity of this compound against serine hydrolases in a cellular context.
Principle: This protocol utilizes a competitive ABPP approach. Cellular lysates are pre-incubated with varying concentrations of this compound, followed by labeling of the remaining active serine hydrolases with a broad-spectrum fluorophosphonate (FP) probe (e.g., FP-rhodamine for fluorescent detection or FP-biotin for mass spectrometry). The inhibition of probe labeling at the molecular weight corresponding to ABHD6, ABHD11, or FAAH indicates target engagement by this compound.
Protocol:
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Cell Culture and Lysate Preparation:
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Culture cells of interest (e.g., HEK293T, Neuro2A) to ~80-90% confluency.
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Harvest cells and wash with ice-cold PBS.
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Lyse cells in ABPP lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors) on ice.
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Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
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Determine the protein concentration of the supernatant using a BCA assay.
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Competitive Inhibition:
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Dilute the cell lysate to a final concentration of 1 mg/mL with lysis buffer.
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In separate microcentrifuge tubes, pre-incubate 50 µL of the diluted lysate with varying concentrations of this compound (e.g., from 1 nM to 10 µM) or vehicle (DMSO) for 30 minutes at 37°C.
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Probe Labeling:
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Add 1 µL of FP-rhodamine (final concentration 1 µM) to each reaction and incubate for 30 minutes at room temperature.
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SDS-PAGE and Fluorescence Scanning:
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Quench the reactions by adding 2X SDS-PAGE loading buffer.
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Separate the proteins on a 10% SDS-PAGE gel.
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Visualize the fluorescently labeled proteins using a flatbed fluorescence scanner. A decrease in fluorescence intensity of bands corresponding to the target proteins with increasing this compound concentration indicates inhibition.
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Data Analysis:
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Quantify the fluorescence intensity of the bands corresponding to ABHD6, ABHD11, and FAAH.
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Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 values.
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Expected Data:
| Target | This compound IC50 (nM) | Alternative Inhibitor IC50 (nM) |
| ABHD6 | Data not available | WWL70: ~100 |
| ABHD11 | Data not available | ML-226: ~50 |
| FAAH | Data not available | URB597: ~5 |
Note: IC50 values for alternative inhibitors are representative and may vary depending on the cell type and experimental conditions.
Cellular Thermal Shift Assay (CETSA) for this compound
Objective: To confirm the direct binding of this compound to its target proteins in intact cells.
Principle: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. By heating intact cells treated with this compound to various temperatures, the stabilization of ABHD6, ABHD11, and FAAH can be assessed by quantifying the amount of each protein remaining in the soluble fraction via Western blotting.
Protocol:
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Cell Treatment:
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Seed cells in culture dishes and grow to ~80% confluency.
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Treat the cells with a high concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
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Heat Challenge:
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Harvest the cells, wash with PBS, and resuspend in PBS.
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Aliquot the cell suspension into PCR tubes.
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Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
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Cell Lysis and Fractionation:
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Lyse the cells by freeze-thaw cycles or sonication.
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Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
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Western Blot Analysis:
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Collect the supernatant and determine the protein concentration.
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Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with primary antibodies specific for ABHD6, ABHD11, and FAAH, followed by an appropriate HRP-conjugated secondary antibody.
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Data Analysis:
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Develop the blot using a chemiluminescent substrate and image the bands.
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Quantify the band intensities and plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves. A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target engagement.
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Expected Data:
| Target | Vehicle Tagg (°C) | This compound ΔTagg (°C) | Alternative Inhibitor ΔTagg (°C) |
| ABHD6 | ~52 | Data not available | (Representative) +3.5 |
| ABHD11 | ~55 | Data not available | (Representative) +4.0 |
| FAAH | ~58 | Data not available | (Representative) +5.2 |
Note: Tagg and ΔTagg values are representative and can vary based on cell line and experimental setup.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to FAAH Inhibitors: AA38-3 vs. URB597
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two fatty acid amide hydrolase (FAAH) inhibitors: AA38-3 and URB597. Fatty acid amide hydrolase is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH leads to increased levels of AEA, a mechanism with therapeutic potential for a range of conditions including anxiety, pain, and neurodegenerative diseases. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols, and visualizes key concepts to aid in research and development.
Executive Summary
URB597 is a potent and selective FAAH inhibitor that has been extensively characterized both in vitro and in vivo. It serves as a reference compound in endocannabinoid research. In contrast, this compound is described as a broader spectrum serine hydrolase inhibitor, targeting not only FAAH but also α/β-hydrolase domain containing 6 (ABHD6) and α/β-hydrolase domain containing 11 (ABHD11). While this multi-target profile may offer unique therapeutic possibilities, a direct quantitative comparison of its potency for FAAH inhibition with URB597 is challenging due to the limited availability of specific IC50 values for this compound in publicly accessible literature.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for URB597. A comparable table for this compound cannot be constructed at this time due to the absence of specific FAAH inhibition data (e.g., IC50).
Table 1: In Vitro Inhibitory Activity of URB597 against FAAH
| Parameter | Species/Tissue | Value |
| IC50 | Human Liver Microsomes | 3 nM |
| IC50 | Rat Brain Membranes | 5 nM |
| k_inact / K_i | Not Specified | 0.0033 s⁻¹ / 2.0 µM |
Table 2: In Vivo Activity of URB597
| Parameter | Species | Value |
| ID50 (FAAH Inhibition) | Rat Brain | 0.15 mg/kg (i.p.) |
| Effect on Anandamide Levels | Rat and Mouse Brain | Significant increase |
Signaling Pathway and Experimental Workflow
To understand the context of FAAH inhibition and the methodologies used to assess these inhibitors, the following diagrams are provided.
The diagram above illustrates the role of FAAH in the endocannabinoid system. Anandamide, synthesized and released from the postsynaptic neuron, acts as a retrograde messenger, binding to presynaptic CB1 receptors to modulate neurotransmitter release. FAAH, located in the postsynaptic neuron, terminates anandamide signaling by hydrolyzing it into inactive metabolites. FAAH inhibitors like URB597 and this compound block this degradation, thereby increasing the duration and magnitude of anandamide's effects.
The workflow diagram outlines the general experimental procedures for evaluating FAAH inhibitors. In vitro assays are crucial for determining the potency of an inhibitor (IC50), while in vivo studies are essential to confirm that the inhibitor can cross the blood-brain barrier, engage its target, and elicit the expected biological effect, such as an increase in brain anandamide levels.
Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the in vitro potency of FAAH inhibitors.
Materials:
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Recombinant human or rat FAAH
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FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
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FAAH Substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)
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Test Inhibitor (this compound or URB597) dissolved in DMSO
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Positive Control: A known FAAH inhibitor (e.g., URB597)
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96-well black microplate
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Fluorescence plate reader
Procedure:
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Prepare serial dilutions of the test inhibitor and positive control in FAAH Assay Buffer.
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In the wells of the 96-well plate, add the assay buffer, followed by the test inhibitor or vehicle (DMSO).
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Add the FAAH enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
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Initiate the reaction by adding the AAMCA substrate to all wells.
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Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) over a set period (e.g., 30 minutes) at 37°C.
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The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
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Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Assessment of FAAH Inhibition in Rodents
This protocol outlines a typical procedure to measure the effect of an FAAH inhibitor on brain anandamide levels.[1]
Materials:
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Test Inhibitor (this compound or URB597)
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Vehicle solution (e.g., 18:1:1 v/v/v saline:ethanol:Tween-80)
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Rodents (mice or rats)
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Tissue homogenization buffer
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
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Internal standards for anandamide (e.g., anandamide-d8)
Procedure:
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Administer the test inhibitor or vehicle to the animals via the desired route (e.g., intraperitoneal injection).
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At predetermined time points after administration, euthanize the animals via an approved method (e.g., decapitation).
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Rapidly dissect the brain region of interest (e.g., hippocampus, cortex), flash-freeze in liquid nitrogen, and store at -80°C until analysis.[1]
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Homogenize the brain tissue in an appropriate buffer containing internal standards.
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Perform lipid extraction from the homogenate using a suitable solvent system (e.g., chloroform/methanol).
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Analyze the lipid extracts by LC-MS/MS to quantify the levels of anandamide and other relevant endocannabinoids.[1]
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Normalize the anandamide levels to the tissue weight.
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Compare the anandamide levels in the inhibitor-treated group to the vehicle-treated group to determine the in vivo efficacy of the FAAH inhibitor.
Performance Comparison
URB597:
URB597 is a well-established irreversible inhibitor of FAAH. Its potency is in the low nanomolar range in vitro. Numerous in vivo studies have demonstrated its ability to effectively inhibit FAAH in the brain and subsequently elevate anandamide levels. This leads to a range of behavioral effects, including anxiolytic-like and antidepressant-like properties, as well as analgesia in various pain models. However, some studies suggest that URB597 may have off-target effects, as it has been shown to inhibit other serine hydrolases, particularly at higher concentrations.
This compound:
This compound is identified as a serine hydrolase inhibitor with activity against FAAH, ABHD6, and ABHD11. This broader selectivity profile distinguishes it from more selective FAAH inhibitors like URB597. The simultaneous inhibition of multiple serine hydrolases could potentially lead to a unique pharmacological profile. For instance, inhibition of ABHD6, another enzyme involved in endocannabinoid signaling, could further modulate the endocannabinoid tone. However, without specific quantitative data on the potency of this compound for each of these targets, it is difficult to predict the functional consequences of its use. The lack of published in vivo data for this compound also limits a direct comparison of its efficacy and side-effect profile with URB597.
Conclusion
URB597 stands as a potent and well-characterized tool for studying the effects of FAAH inhibition. Its selectivity, while not absolute, has been sufficient for its widespread use in preclinical research. This compound presents an interesting alternative with a multi-target profile that includes other key enzymes in endocannabinoid metabolism. This could offer novel therapeutic avenues, but further research is critically needed to quantify its inhibitory potency against FAAH and its other targets, and to evaluate its efficacy and safety in in vivo models. For researchers seeking a well-understood and selective FAAH inhibitor, URB597 is the current standard. For those interested in exploring the effects of broader serine hydrolase inhibition within the endocannabinoid system, this compound may be a compound of interest, with the caveat that its pharmacological profile is not yet well-defined.
References
A Comparative Guide to the Effects of JZL184 and AA38-3 on Endocannabinoid Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monoacylglycerol lipase (MAGL) inhibitor JZL184 and the putative serine hydrolase inhibitor AA38-3. While JZL184 is a well-characterized compound with extensive supporting experimental data, publically available research on this compound is limited. This document summarizes the known effects and mechanisms of JZL184 and provides an inferred comparison for this compound based on the established roles of its designated enzyme targets.
Overview of JZL184 and this compound
JZL184 is a potent and selective irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. By inhibiting MAGL, JZL184 elevates the levels of 2-AG in the brain and peripheral tissues, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and a range of cannabimimetic behavioral effects[2][3][4].
This compound is described by chemical suppliers as a serine hydrolase inhibitor targeting α/β-hydrolase domain containing 6 (ABHD6), α/β-hydrolase domain containing 11 (ABHD11), and fatty acid amide hydrolase (FAAH)[5]. As of late 2025, there is a notable absence of peer-reviewed scientific literature detailing the specific inhibitory profile, potency, selectivity, and in vitro or in vivo effects of this compound. Therefore, a direct comparison based on experimental data is not possible. This guide will instead discuss the predicted effects of inhibiting its target enzymes.
Mechanism of Action
JZL184: Irreversible Inhibition of MAGL
JZL184 acts by irreversibly carbamoylating the catalytic serine nucleophile (Ser122) in the active site of MAGL[2]. This covalent modification leads to a sustained blockade of MAGL activity.
This compound: Predicted Multi-Target Inhibition
Based on supplier information, this compound is predicted to inhibit three distinct serine hydrolases:
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FAAH: The primary enzyme for the degradation of the endocannabinoid anandamide (AEA)[6][7].
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ABHD6: A secondary hydrolase for 2-AG, contributing to its degradation in specific brain regions and cell types[8][9][10].
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ABHD11: A less-characterized mitochondrial serine hydrolase implicated in T-cell metabolism and the regulation of the TCA cycle[11][12][13].
The following diagram illustrates the central roles of MAGL and the putative targets of this compound in the endocannabinoid signaling pathway.
Quantitative Comparison of Effects
Due to the lack of data for this compound, this section focuses on the well-documented effects of JZL184.
Table 1: In Vitro and In Vivo Potency of JZL184
| Parameter | Species/System | Value | Reference(s) |
| IC₅₀ for MAGL | Mouse Brain Membranes | 8 nM | [1] |
| Recombinant Mouse MAGL | 6-8 nM | [3] | |
| IC₅₀ for FAAH | Mouse Brain Membranes | 4 µM | [1][3] |
| Selectivity | MAGL vs. FAAH | >300-fold | [1] |
| Effect on 2-AG Levels | Mouse Brain (in vivo) | ~8-fold increase | [1][3][4] |
| Effect on AEA Levels | Mouse Brain (in vivo) | No significant change | [3][4] |
Table 2: Behavioral Effects of JZL184 in Rodents
| Behavioral Test | Species | Dose Range (mg/kg, i.p.) | Effect | CB1 Receptor-Dependent? | Reference(s) |
| Tail Immersion Test | Mouse | 40 | Antinociception | Yes | [4] |
| Hot Plate Test | Mouse | 40 | Analgesia | Yes | [4] |
| Open Field Test | Mouse | 40 | Hypomotility | Yes | [4] |
| Rectal Temperature | Mouse | 40 | Hypothermia | Yes | [4] |
| Elevated Plus Maze | Rat | 8 | Anxiolytic-like | Yes | [14] |
| Carrageenan-induced Allodynia | Mouse | 4-40 | Anti-allodynic | Yes (CB1 & CB2) | [15] |
Comparison of Predicted Outcomes
| Feature | JZL184 (MAGL Inhibition) | This compound (Predicted FAAH/ABHD6/ABHD11 Inhibition) |
| Primary Endocannabinoid Elevated | 2-Arachidonoylglycerol (2-AG) | Anandamide (AEA) and potentially 2-AG |
| Behavioral Profile | Strong cannabimimetic effects (analgesia, hypomotility, hypothermia)[4]. | Likely milder cannabimimetic profile. FAAH inhibitors typically produce analgesic, anxiolytic, and antidepressant-like effects without the full spectrum of CB1 agonist side effects[7]. The additional inhibition of ABHD6 might slightly enhance 2-AG levels, potentially augmenting certain effects[10][16]. |
| Receptor Desensitization | Chronic administration can lead to CB1 receptor desensitization and tolerance[4]. | Chronic FAAH inhibition generally does not cause significant CB1 receptor desensitization[4]. The impact of combined FAAH/ABHD6/ABHD11 inhibition is unknown. |
| Metabolic Effects | Inhibition of MAGL reduces the production of arachidonic acid from 2-AG, which can impact inflammatory processes[4]. | Inhibition of FAAH and ABHD6 would also reduce arachidonic acid production from AEA and 2-AG, respectively. ABHD11 inhibition may alter T-cell metabolism and the TCA cycle[11][12]. |
Experimental Protocols
JZL184 MAGL Inhibition Assay (In Vitro)
This protocol is adapted from studies characterizing JZL184's inhibitory activity[17].
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Enzyme and Substrate Preparation: Recombinant human MAGL or rat cerebellar cytosol is used as the enzyme source. The substrate, 2-oleoylglycerol, is radiolabeled with tritium ([³H]2-OG)[17].
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Incubation: The enzyme source is pre-incubated with varying concentrations of JZL184 (or vehicle control) in a Tris-HCl buffer for a specified time (e.g., up to 60 minutes) at 37°C to allow for time-dependent inhibition[17].
-
Reaction Initiation: The enzymatic reaction is started by adding a solution of [³H]2-OG[17].
-
Reaction Termination and Product Separation: After a 10-minute incubation, the reaction is stopped by adding a chloroform/methanol mixture. The mixture is vortexed and centrifuged to separate the organic and aqueous phases[17].
-
Quantification: The amount of hydrolyzed substrate is determined by measuring the radioactivity of the [³H]glycerol product in the aqueous phase using liquid scintillation counting[17].
-
Data Analysis: The percentage of inhibition at each JZL184 concentration is calculated relative to the vehicle control, and the IC₅₀ value is determined.
In Vivo Assessment of JZL184-Induced Behavioral Effects in Mice
This protocol is a general representation of methods used in multiple studies to assess the behavioral effects of JZL184[4][15][18].
-
Animal Subjects: Male C57Bl/6 mice are commonly used[18].
-
Drug Administration: JZL184 is dissolved in a vehicle (e.g., a mixture of ethanol, Alkamuls-620, and saline) and administered via intraperitoneal (i.p.) injection. Doses typically range from 4 to 40 mg/kg[2][4].
-
Behavioral Testing: A battery of tests is conducted at a specific time point after injection (e.g., 2 hours).
-
Analgesia (Hot Plate Test): The latency for the mouse to lick its hind paw or jump when placed on a heated surface (e.g., 55°C) is measured.
-
Hypomotility (Open Field Test): The mouse is placed in a novel, open arena, and its locomotor activity (distance traveled, rearing frequency) is recorded using automated tracking software.
-
Hypothermia: Core body temperature is measured using a rectal probe.
-
Catalepsy (Bar Test): The mouse's forepaws are placed on a horizontal bar, and the time it remains immobile is recorded.
-
-
CB1 Receptor Dependence: To confirm that the observed effects are mediated by the CB1 receptor, a separate group of animals is pre-treated with a CB1 antagonist (e.g., rimonabant) before JZL184 administration.
Conclusion
JZL184 is a well-validated pharmacological tool for studying the physiological roles of the 2-AG signaling pathway through the potent and selective inhibition of MAGL. Its effects on endocannabinoid levels and subsequent behavioral outcomes are extensively documented, providing a solid foundation for its use in research.
In contrast, this compound remains an uncharacterized compound in the public scientific domain. While its purported targets (FAAH, ABHD6, and ABHD11) suggest a potential to modulate both AEA and 2-AG signaling, as well as cellular metabolism, this remains speculative without supporting experimental data. A researcher considering the use of this compound would need to undertake a comprehensive in-house characterization of its potency, selectivity, and biological effects before it could be reliably used in experimental settings. The comparison presented here highlights the significant difference in the level of scientific validation between these two compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of 2-Arachidonoylglycerol Hydrolysis by Selective Monoacylglycerol Lipase Inhibitor 4-Nitrophenyl 4-(Dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances Retrograde Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocannabinoid modulation by FAAH and monoacylglycerol lipase within the analgesic circuitry of the periaqueductal grey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABHD11 inhibition drives sterol metabolism to modulate T cell effector function and alleviate autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABHD11 inhibition drives sterol metabolism to modulate T cell effector function and alleviate autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dual Inhibition of α/β-Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monoacylglycerol Lipase Inhibitor JZL184 Improves Behavior and Neural Properties in Ts65Dn Mice, a Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of AA38-3 Targets: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the serine hydrolase inhibitor AA38-3 and its alternatives, supported by experimental data and detailed protocols. This compound is a notable research compound belonging to the 1,2,3-triazole urea class of inhibitors, which demonstrates significant potency and in-vivo activity against several serine hydrolases. This guide delves into the genetic validation of its primary targets: α/β-hydrolase domain 6 (ABHD6), α/β-hydrolase domain 11 (ABHD11), and fatty acid amide hydrolase (FAAH).
Comparative Analysis of Inhibitor Potency
The efficacy of this compound and its alternatives is primarily assessed by their half-maximal inhibitory concentration (IC50) values, determined through activity-based protein profiling (ABPP). The following table summarizes the available quantitative data for key inhibitors targeting ABHD6, ABHD11, and FAAH.
| Inhibitor | Target(s) | IC50 (nM) | Key Characteristics |
| This compound | ABHD6, ABHD11, FAAH | Data not publicly available in initial screens | A 1,2,3-triazole urea-based serine hydrolase inhibitor. |
| WWL70 | ABHD6 | 70[1][2][] | A selective inhibitor of ABHD6. |
| KT182 | ABHD6 | 1.7 (in vitro), 0.24 (in Neuro2A cells)[4][5] | A potent and selective piperidyl-1,2,3-triazole urea inhibitor of ABHD6. |
| JZL195 | FAAH, MAGL | 2 (FAAH), 4 (MAGL)[6][7] | A potent dual inhibitor of FAAH and monoacylglycerol lipase (MAGL). It also shows inhibitory activity against ABHD6 at higher concentrations.[8][9] |
| UCM710 (Compound 12) | FAAH, ABHD6 | 4000 (FAAH), 2400 (ABHD6)[10] | A dual inhibitor of FAAH and ABHD6 that does not significantly affect MAGL activity.[10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is adapted from methodologies developed in the Cravatt Laboratory and is a standard approach for determining inhibitor potency and selectivity.
1. Proteome Preparation:
-
For cell-based assays, harvest cells and lyse in an appropriate buffer (e.g., Tris-buffered saline) via sonication or dounce homogenization on ice.
-
For tissue analysis, homogenize fresh or frozen tissue in a suitable buffer.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to separate the soluble and membrane fractions. The resulting supernatant (soluble proteome) and pellet (resuspended membrane proteome) can be used for profiling.
-
Determine protein concentration using a standard method (e.g., BCA assay).
2. Inhibitor Incubation:
-
Dilute the proteome to a final concentration of 1 mg/mL in the lysis buffer.
-
Aliquot the proteome into microcentrifuge tubes.
-
Add the inhibitor (e.g., this compound or alternatives) at varying concentrations (typically from a 100x DMSO stock) to the proteome samples. For a vehicle control, add an equivalent volume of DMSO.
-
Incubate the samples for 30 minutes at 37°C to allow for target engagement.
3. Probe Labeling:
-
Following inhibitor incubation, add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine for fluorescent detection or FP-Biotin for mass spectrometry). A typical final concentration for FP-Rhodamine is 1 µM.
-
Incubate the samples for another 30 minutes at 37°C.
4. Sample Analysis (Fluorescence-Based):
-
Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using a fluorescence gel scanner.
-
The intensity of the fluorescent bands corresponding to the target enzymes will decrease in the presence of an effective inhibitor. Quantify the band intensities to determine the IC50 value.
5. Sample Analysis (Mass Spectrometry-Based):
-
For biotinylated probes, enrich the probe-labeled proteins using streptavidin beads.
-
Digest the enriched proteins on-bead (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of peptides from serine hydrolases in inhibitor-treated versus vehicle-treated samples to determine inhibitor potency and selectivity across the proteome.
Quantification of Endocannabinoids by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG) from biological samples following inhibitor treatment.
1. Sample Collection and Homogenization:
-
Collect cells or tissues after in-vivo or in-vitro treatment with the inhibitor.
-
Immediately flash-freeze the samples in liquid nitrogen to halt enzymatic activity.
-
Homogenize the frozen samples in a solvent mixture, typically containing an organic solvent like acetonitrile or a chloroform/methanol mixture, along with an internal standard (e.g., deuterated AEA and 2-AG) for accurate quantification.
2. Lipid Extraction:
-
Perform a lipid extraction using a method such as liquid-liquid extraction or solid-phase extraction (SPE).
-
For liquid-liquid extraction, add an organic solvent (e.g., ethyl acetate/hexane) to the homogenate, vortex, and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase containing the lipids.
-
For SPE, use a C18 column to bind the lipids, wash away impurities, and then elute the lipids with an organic solvent.
3. Sample Preparation for LC-MS/MS:
-
Evaporate the solvent from the extracted lipid sample under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system (e.g., methanol/water).
4. LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the different lipid species using a C18 reverse-phase column with a gradient of mobile phases (e.g., water and acetonitrile/isopropanol with a modifier like formic acid or acetic acid).
-
Detect and quantify the endocannabinoids using the mass spectrometer in multiple reaction monitoring (MRM) mode, based on the specific precursor and product ion masses for each analyte and internal standard.
5. Data Analysis:
-
Generate a standard curve using known concentrations of the endocannabinoids.
-
Determine the concentration of each endocannabinoid in the samples by comparing their peak areas to those of the internal standards and interpolating from the standard curve.
-
Compare the endocannabinoid levels in inhibitor-treated samples to those in vehicle-treated controls to assess the in-vivo or in-situ efficacy of the inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. KT182 (PD036268, GICNKPZHUCVFNM-UHFFFAOYSA-N) [probes-drugs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Inhibition of α/β-Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Kinase Inhibitor Specificity: A Comparative Guide to Off-Target Analysis in Proteomic Studies
A scarcity of public data on the off-target profile of the specific covalent inhibitor AA38-3 necessitates a broader examination of the methodologies and comparative analyses used in the field. This guide, therefore, utilizes a well-documented case study of third-generation EGFR inhibitors to provide researchers, scientists, and drug development professionals with a framework for evaluating the off-target effects of covalent inhibitors through proteomic approaches.
Comparative Off-Target Analysis of Third-Generation EGFR Inhibitors
A study on T790M-EGFR-directed covalent inhibitors provides a robust example of how off-target profiles can be dissected using chemical proteomics. In this research, several inhibitor probes were evaluated for their proteome-wide reactivity. The number of proteins enriched by each probe serves as an initial indicator of its selectivity.
| Probe | Corresponding Inhibitor | Number of Enriched Proteins | Intended Target |
| Probe 4 | Inhibitor 1 | 53 | EGFR |
| Probe 5 | Inhibitor 2 | 12 | EGFR |
| Probe 6 | Inhibitor 3 | 133 | EGFR |
| Afatinib-based probe 8 | Afatinib | Substantial Labeling | EGFR |
| Table 1: Comparison of the number of proteins enriched by different third-generation EGFR inhibitor probes in H1975 cells. Data indicates that probes 4, 5, and 6 show lower proteomic reactivity compared to the afatinib-based probe 8[1]. |
Among the off-targets identified for these inhibitors, several were characterized in detail, revealing specific interactions that could have pharmacological implications.
| Inhibitor | High-Occupancy Off-Target | Protein Class | Potential Implication |
| Inhibitor 1 | CTSC, CTSH, CTSL1, IFI30 | Lysosomal Enzymes | - |
| Inhibitor 3 | NT5DC1 | 5'-Nucleotidase | - |
| Inhibitor 3 | CHEK2 | Serine/Threonine Kinase | DNA Damage Response |
| Table 2: High-occupancy off-targets identified for third-generation EGFR inhibitors. The engagement of these off-targets was confirmed through competitive activity-based protein profiling (ABPP)[1]. |
Experimental Protocols for Off-Target Proteomic Analysis
A function-first proteomic strategy can be employed to assess the global impact of electrophilic compounds on protein complexes. This involves integrating size exclusion chromatography (SEC) with cysteine-directed activity-based protein profiling to identify changes in protein-protein interactions caused by site-specific liganding events[2].
General Workflow for Off-Target Identification
A typical experimental workflow for identifying off-target proteins using a proteomic platform involves several key steps[3][4][5]:
-
Selection of Off-Target Proteome: A curated list of proteins with known associations to adverse drug reactions is established based on genetics and pharmacology evidence[3][4][5].
-
Cell Line Selection: A panel of human cell lines is chosen to ensure broad expression of the selected off-target proteome[3][4][5].
-
Proteomic Analysis: Mass spectrometry is used to quantify intracellular and extracellular proteins from the selected cell lines following treatment with the compound of interest[3][4][5].
-
Data Analysis: Proteins showing significant changes in abundance are identified as potential off-targets.
References
- 1. Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of AA38-3 Effects with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the serine hydrolase inhibitor AA38-3 and siRNA-mediated knockdown for studying the effects of its target enzymes: α/β-hydrolase domain-containing protein 6 (ABHD6), α/β-hydrolase domain-containing protein 11 (ABHD11), and fatty acid amide hydrolase (FAAH). The objective is to offer a clear, data-driven comparison to aid researchers in selecting the appropriate methodology for their experimental needs.
Introduction to this compound and its Targets
This compound is a small molecule inhibitor that targets multiple serine hydrolases, including ABHD6, ABHD11, and FAAH. These enzymes are critical regulators of various physiological processes.
-
FAAH: A key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to increased AEA levels, which can modulate pain, inflammation, and neurotransmission.[1][2][3]
-
ABHD6: Another enzyme involved in the endocannabinoid system, primarily responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) in certain cellular contexts.[4][5][6] Its inhibition can potentiate 2-AG signaling, affecting neurotransmission and inflammation.[5][6]
-
ABHD11: A less-characterized mitochondrial serine hydrolase implicated in the regulation of weight gain and 2-oxoglutarate metabolism.[7][8]
Performance Comparison: this compound vs. siRNA
Key Differences in Mechanism and Application:
| Feature | Small Molecule Inhibitor (this compound) | siRNA (small interfering RNA) |
| Mechanism of Action | Directly binds to the active site of the target enzyme, inhibiting its catalytic activity. | Induces degradation of the target enzyme's mRNA, preventing protein synthesis. |
| Onset of Action | Rapid, often within minutes to hours. | Slower, requires time for mRNA degradation and protein turnover (typically 24-72 hours). |
| Reversibility | Can be reversible or irreversible, depending on the inhibitor's binding properties. | Effects are transient and can be reversed as the siRNA is diluted or degraded. |
| Specificity | May have off-target effects by inhibiting other enzymes with similar active sites. | Can have off-target effects by silencing unintended mRNAs with partial sequence homology. |
| Dose Control | Effects are dose-dependent, allowing for the study of concentration-response relationships. | Efficiency of knockdown can be concentration-dependent, but achieving a specific level of partial knockdown can be challenging. |
| Cellular Context | Can be used in a wide variety of cell types and in vivo models. | Delivery to some cell types and in vivo can be challenging. |
Quantitative Data Summary
While direct comparative data is limited, the following tables present a hypothetical structure for comparing the efficacy of this compound and siRNA. Researchers can populate these tables with their own experimental data.
Table 1: Comparison of Inhibition/Knockdown Efficiency
| Target Enzyme | Method | Concentration/Dose | % Inhibition/Knockdown (Activity/Protein Level) | Standard Deviation |
| ABHD6 | This compound | 1 µM | Hypothetical Data | Hypothetical Data |
| 10 µM | Hypothetical Data | Hypothetical Data | ||
| siRNA | 20 nM | Hypothetical Data | Hypothetical Data | |
| 50 nM | Hypothetical Data | Hypothetical Data | ||
| ABHD11 | This compound | 1 µM | Hypothetical Data | Hypothetical Data |
| 10 µM | Hypothetical Data | Hypothetical Data | ||
| siRNA | 20 nM | Hypothetical Data | Hypothetical Data | |
| 50 nM | Hypothetical Data | Hypothetical Data | ||
| FAAH | This compound | 1 µM | Hypothetical Data | Hypothetical Data |
| 10 µM | Hypothetical Data | Hypothetical Data | ||
| siRNA | 20 nM | Hypothetical Data | Hypothetical Data | |
| 50 nM | Hypothetical Data | Hypothetical Data |
Table 2: Comparison of Phenotypic Effects (e.g., Cell Migration)
| Target Enzyme | Method | Concentration/Dose | % Change in Cell Migration | Standard Deviation |
| ABHD6 | This compound | 10 µM | Hypothetical Data | Hypothetical Data |
| siRNA | 50 nM | Hypothetical Data | Hypothetical Data | |
| FAAH | This compound | 10 µM | Hypothetical Data | Hypothetical Data |
| siRNA | 50 nM | Hypothetical Data | Hypothetical Data |
Signaling Pathways and Experimental Workflows
Endocannabinoid Signaling Pathway
Caption: Modulation of the endocannabinoid pathway by this compound and siRNA.
Experimental Workflow for Comparison
Caption: Workflow for comparing this compound and siRNA effects.
Experimental Protocols
siRNA Transfection
This protocol is a general guideline and should be optimized for specific cell lines.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA (target-specific or non-targeting control) in 100 µL of Opti-MEM™ I Reduced Serum Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX Transfection Reagent in 100 µL of Opti-MEM™ I.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the 200 µL siRNA-lipid complex to each well containing cells and medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
Western Blot for Protein Knockdown Validation
-
Cell Lysis: After 48-72 hours of transfection, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-FAAH, anti-ABHD6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration (Scratch) Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to confluency. Treat with this compound or transfect with siRNA as described above.
-
Scratch Wound: Create a uniform scratch through the cell monolayer using a sterile 200 µL pipette tip.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time to quantify cell migration.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.lib.utexas.edu [search.lib.utexas.edu]
- 6. Endocannabinoid Signaling : Methods and Protocols – ScienceOpen [scienceopen.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Phenotypic Differences Between FAAH Inhibitors
A detailed guide for researchers and drug development professionals on the distinct in vivo effects of Fatty Acid Amide Hydrolase (FAAH) inhibitors, with a focus on well-characterized compounds. While this guide aims to provide a comprehensive comparison, it is important to note that no specific experimental data or literature was found for a compound designated "AA38-3" in the performed search.
The inhibition of Fatty Acid Amide Hydrolase (FAAH) presents a promising therapeutic strategy for a variety of disorders, primarily by augmenting the endogenous levels of anandamide (AEA) and other fatty acid amides.[1][2][3][4] This elevation in endocannabinoids enhances the activation of cannabinoid receptors, offering potential analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 receptor agonists.[1][3] However, not all FAAH inhibitors elicit identical phenotypic responses. These differences can arise from variations in their chemical structure, mechanism of inhibition (reversible vs. irreversible), selectivity, and pharmacokinetic profiles. This guide provides a comparative overview of the phenotypic differences between prominent FAAH inhibitors based on available preclinical data.
Comparative Efficacy in Pain and Inflammation
FAAH inhibitors have been extensively evaluated in preclinical models of pain and inflammation, demonstrating significant antinociceptive and anti-inflammatory properties.[1][5] Compounds such as PF-3845 and URB597 have shown efficacy comparable to or exceeding that of conventional analgesics like morphine and ibuprofen in certain models.[1]
| Inhibitor | Pain Model | Efficacy | Dosage | Reference |
| PF-3845 | Inflammatory Pain (CFA model) | Significant decrease in mechanical allodynia | 0.1 mg/kg (p.o.) | [1] |
| Neuropathic Pain (CCI model) | Attenuates mechanical and cold allodynia | Not specified | [6] | |
| Inflammatory Pain (LPS-induced allodynia) | Anti-allodynic phenotype | 10 mg/kg (i.p.) | [7][8] | |
| URB597 | Inflammatory Pain (CFA model) | Reduced mechanical allodynia and thermal hyperalgesia | Not specified | [1] |
| Neuropathic Pain (Partial sciatic nerve ligation) | No effect | Not specified | [1] | |
| Visceral Pain (Acid-stimulated stretching) | Dose-related decrease in stretching | 1-10 mg/kg (i.p.) | [9] | |
| OL-135 | Thermal Hyperalgesia & Neuropathic Pain | Efficacious | Not specified | [1] |
| BMS-1 | Formalin Persistent Pain Model | Comparable to morphine (3 mg/kg, i.v.) | 20 mg/kg (i.v.) | [1] |
| Neuropathic Pain (Chung model) | Comparable to gabapentin (100 mg/kg, i.v.) | 20 mg/kg (i.v.) | [1] |
Experimental Protocol: Carrageenan-Induced Inflammatory Pain Model
A common preclinical model to assess the anti-inflammatory and analgesic effects of FAAH inhibitors is the carrageenan-induced paw edema model.
-
Animal Model: Male Sprague-Dawley rats (200-250g) are typically used.
-
Procedure: A baseline paw volume is measured using a plethysmometer. Subsequently, 100 µL of a 1% carrageenan solution in saline is injected into the plantar surface of the right hind paw.
-
Drug Administration: The FAAH inhibitor or vehicle is administered (e.g., intraperitoneally or orally) at a specified time before or after the carrageenan injection.
-
Assessment: Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours). The percentage increase in paw volume is calculated as an index of inflammation. Mechanical allodynia can be assessed using von Frey filaments.
-
Data Analysis: The effects of the FAAH inhibitor are compared to the vehicle-treated group to determine the percentage reduction in edema and the increase in paw withdrawal threshold.
Neurological and Behavioral Phenotypes
Beyond analgesia, FAAH inhibitors have been investigated for their potential in treating anxiety, depression, and other central nervous system disorders.[2][4] Generally, these compounds exhibit anxiolytic-like and antidepressant-like effects in animal models without the cataleptic, hypothermic, or hyperphagic effects associated with direct cannabinoid agonists.[1]
However, some phenotypic distinctions have been observed. For instance, a study comparing five different FAAH inhibitors found that only AM3506 impaired working memory in rats at the tested doses, an effect mediated by CB1 receptors.[10] This suggests that subtle differences in the mechanism of action or off-target effects could lead to varied cognitive outcomes.
In contrast, URB597 has been shown to improve memory in a rat model of ethanol-induced neuroinflammation.[11] Furthermore, in a traumatic brain injury mouse model, PF-3845 promoted neuronal survival, attenuated inflammation, and improved functional recovery.[12][13]
| Inhibitor | Behavioral Model | Observed Phenotype | Reference |
| URB597 | Elevated Plus Maze | Anxiolytic-like effects | [1] |
| Forced Swim Test | Antidepressant-like effects | [1] | |
| Ethanol-induced memory impairment | Improved visual recognition memory | [11] | |
| PF-3845 | Traumatic Brain Injury | Improved fine motor movement and working memory | [12] |
| AM3506 | Working Memory Task | Impaired working memory | [10] |
Mechanism of Action and Selectivity
The primary mechanism of action for these inhibitors is the blockade of FAAH, leading to an increase in the concentration of anandamide and other fatty acid amides.[3][4] FAAH is a serine hydrolase, and many inhibitors act by covalently modifying the catalytic serine residue (Ser241).[1]
FAAH Signaling Pathway
Figure 1: Simplified signaling pathway of anandamide and the action of FAAH inhibitors.
The selectivity of FAAH inhibitors is a critical factor. While compounds like PF-3845 are highly selective for FAAH, others, such as URB597, have been reported to potentially interact with other serine hydrolases at higher concentrations.[1] Dual inhibitors that target both FAAH and another enzyme, like monoacylglycerol lipase (MAGL), can produce distinct phenotypic effects compared to selective FAAH inhibitors. For instance, a dual FAAH/MAGL inhibitor was found to be more effective in suppressing anticipatory nausea in rats than a selective FAAH or MAGL inhibitor alone.[14]
Experimental Workflow for FAAH Inhibitor Evaluation
Figure 2: General experimental workflow for the preclinical evaluation of FAAH inhibitors.
Conclusion
The landscape of FAAH inhibitors is diverse, with different compounds exhibiting distinct phenotypic profiles in preclinical models. These differences are likely attributable to a combination of factors including their chemical structure, selectivity, and pharmacokinetic properties. While compounds like PF-3845 and URB597 have demonstrated robust efficacy in models of pain and inflammation, subtle but important differences in their effects on the central nervous system and other physiological processes have been noted. A thorough understanding of these phenotypic distinctions is crucial for the rational design and development of next-generation FAAH inhibitors for specific therapeutic indications. Further research is warranted to elucidate the precise molecular mechanisms underlying the observed phenotypic variations.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological blockade of fatty acid amide hydrolase (FAAH) by URB597 improves memory and changes the phenotype of hippocampal microglia despite ethanol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for AA38-3: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of the serine hydrolase inhibitor AA38-3, catering to researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety glasses or goggles
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling solutions of this compound.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form (solid or in solution).
1. Disposal of Solid (Neat) this compound:
-
Waste Classification: Unused or surplus solid this compound should be treated as hazardous chemical waste.
-
Containment:
-
Place the solid this compound in a clearly labeled, sealed, and compatible waste container. The original container is often suitable if it is in good condition.
-
The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.
-
Collection: Follow your institution's protocol for hazardous waste pickup.
2. Disposal of this compound in Solution (e.g., in DMSO):
Solutions of this compound, particularly in organic solvents like DMSO, must be disposed of as liquid hazardous waste.
-
Waste Segregation: It is critical to segregate waste streams. Since this compound (C12H14N2O4) is a non-halogenated organic compound, its solutions should be disposed of in a container designated for non-halogenated organic solvent waste .[1][2][3][4] Do not mix this waste with halogenated solvents (e.g., chloroform, dichloromethane).[1][4]
-
Containment:
-
Use a designated, leak-proof container, compatible with the solvent, for collecting the liquid waste.
-
The container must be clearly labeled as "Hazardous Waste" and should list all constituents, including the solvent (e.g., "Waste DMSO with this compound") and their approximate concentrations.[4][5][6]
-
Keep the waste container securely closed when not in use.[3][5][6][7][8]
-
-
Prohibited Disposal: Never dispose of this compound solutions down the drain or by evaporation in a fume hood.[6][9][10]
-
Storage and Collection: Store the liquid waste container in a designated satellite accumulation area, within secondary containment to prevent spills, until collection by your institution's EHS department.
3. Disposal of Contaminated Materials:
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a designated solid hazardous waste container. This container should be clearly labeled to indicate its contents.
-
Empty Containers: An "empty" container that previously held this compound must still be handled as hazardous waste. It should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[7][9] After proper rinsing, the defaced container may be disposed of according to institutional guidelines.
Data Presentation
The following table summarizes key disposal-related information for this compound.
| Characteristic | Guideline |
| Chemical Classification | Non-halogenated organic solid |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Solid Waste Stream | Hazardous Chemical Waste |
| Liquid Waste Stream | Non-Halogenated Organic Solvent Waste[1][2][3][4] |
| Prohibited Disposal | Drain disposal, evaporation[6][9][10] |
| Container Labeling | "Hazardous Waste," full chemical names, concentrations[4][5][6] |
| PPE Requirement | Safety glasses, lab coat, chemically resistant gloves |
Experimental Protocols
While this document focuses on disposal, it is informed by standard laboratory chemical handling protocols. The core principle is the cradle-to-grave responsibility for chemicals, meaning a disposal plan should be in place before a chemical is even used in an experiment.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ethz.ch [ethz.ch]
- 9. vumc.org [vumc.org]
- 10. depts.washington.edu [depts.washington.edu]
Essential Safety and Logistical Information for Handling Compound AA38-3
Disclaimer: The following guidance is based on established best practices for handling potent, hazardous chemical compounds in a laboratory setting. "AA38-3" is a placeholder for a hypothetical substance, as no specific Safety Data Sheet (SDS) is publicly available. Before handling any chemical, a compound-specific risk assessment must be conducted, and the official SDS must be consulted and strictly followed.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of the potent hypothetical compound this compound. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against exposure after engineering and administrative controls have been implemented.[1] The following tables summarize the recommended PPE for handling Compound this compound.
Table 1: Respiratory Protection
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol or dust generation. Full-facepiece PAPRs can offer high Assigned Protection Factors (APFs). |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100/FFP3 particulate filters. A quantitative fit test is mandatory before use.[2] | |
| Disposable Respirators (e.g., N95) | Not recommended as primary respiratory protection when handling highly potent compounds. May be suitable for low-risk activities.[2] |
Table 2: Hand and Body Protection
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.[2] For chemicals with high skin toxicity, a flexible laminate glove under a heavy-duty outer glove is recommended.[1] |
| Body Protection | Disposable Coveralls | Recommended to be made of materials like microporous film (MPF) or Tyvek to protect against dust and chemical splashes.[2] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing.[2] | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes.[2] A face shield should be worn over goggles when there is a significant splash hazard.[1][3] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[2] Closed-toe shoes are mandatory in the laboratory.[4] |
Operational Plan: Handling and Disposal of Compound this compound
A systematic approach is crucial for safely handling potent compounds.[2] The following plan outlines the key phases from preparation to disposal.
Experimental Protocols
1. Preparation and Pre-Handling:
-
Hazard Assessment: Conduct a thorough risk assessment for the specific procedures involving this compound.[4][5]
-
Decontamination Solution: Ensure a validated decontamination solution is readily available in the work area.[2]
-
Waste Containers: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharps waste that will be generated.[2][6]
-
PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.[2]
2. Handling and Experimentation:
-
Containment: All manipulations of this compound should be performed within a certified chemical fume hood, biological safety cabinet, or glovebox to minimize exposure.[7]
-
Weighing and Transfer: Use a closed system for weighing and transferring the compound whenever possible.[2] When handling powders, use gentle scooping techniques to minimize dust generation.[2]
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.[2] Keep containers covered as much as possible.[2]
3. Spill Management:
-
In the event of a spill, immediately alert others in the area.[2]
-
Use a pre-prepared spill kit appropriate for chemical hazards.[2]
-
For liquid spills, use absorbent pads or powder, working from the outside in to contain the spill.[8][9]
-
For solid spills, carefully scoop the material to avoid creating airborne dust.[8]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[2]
4. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[2][10]
-
For acidic or basic residues, neutralization should be performed before cleaning.[9][10]
5. Post-Handling and Disposal:
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[2]
-
Waste Segregation: Cytotoxic waste must be segregated from other waste streams.[11][12]
-
Waste Containers: Use rigid, leak-proof, and clearly labeled containers for all cytotoxic waste.[12] Sharps must be placed in a designated puncture-resistant container.
-
Disposal: All waste contaminated with this compound must be disposed of as cytotoxic hazardous waste through a licensed disposal service, typically via high-temperature incineration.[13]
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow of operations for safely handling and disposing of Compound this compound.
Caption: Workflow for safe handling and disposal of potent compounds.
References
- 1. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. benchchem.com [benchchem.com]
- 3. westlab.com.au [westlab.com.au]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. acs.org [acs.org]
- 10. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 11. cleanaway.com.au [cleanaway.com.au]
- 12. danielshealth.ca [danielshealth.ca]
- 13. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
